3,4-Difluoro-5-methylbenzoic acid
Description
Properties
IUPAC Name |
3,4-difluoro-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAYJQUWVKDTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 3,4-Difluoro-5-methylbenzoic acid
CAS Number: 1017778-60-7
This technical guide provides a comprehensive overview of 3,4-Difluoro-5-methylbenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical properties, synthesis, and potential applications, with a focus on providing practical data and experimental context.
Chemical and Physical Data
This compound is a solid at room temperature. The strategic placement of two fluorine atoms and a methyl group on the benzoic acid scaffold significantly influences its electronic properties, reactivity, and biological activity. These substitutions can enhance metabolic stability and binding affinity to biological targets, making it a valuable building block in medicinal chemistry.
| Property | Value |
| CAS Number | 1017778-60-7[1] |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | No specific data available |
| Boiling Point | No specific data available |
| Solubility | No specific data available |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The fluorine atoms will cause splitting of the adjacent aromatic proton signals.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700 cm⁻¹), and C-F stretching bands.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis
A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established organic chemistry principles and methodologies reported for structurally similar compounds. A common approach involves the carboxylation of a corresponding Grignard or organolithium reagent, which is in turn generated from a suitable brominated or iodinated precursor.
Below is a generalized experimental protocol for the synthesis of a fluorinated benzoic acid, which can be adapted for the synthesis of this compound, starting from 5-Bromo-1,2-difluoro-3-methylbenzene.
Representative Experimental Protocol: Synthesis of this compound
Materials:
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5-Bromo-1,2-difluoro-3-methylbenzene
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Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
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Iodine (catalyst)
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Dry Ice (solid CO₂)
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Hydrochloric acid (HCl)
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Diethyl ether
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Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a solution of 5-Bromo-1,2-difluoro-3-methylbenzene in anhydrous THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining solution at a rate to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
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Carboxylation: Cool the reaction mixture in an ice bath. Carefully add crushed dry ice to the flask. The Grignard reagent will react with the carbon dioxide to form the magnesium salt of the carboxylic acid.
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Work-up: After the addition of dry ice is complete and the mixture has warmed to room temperature, quench the reaction by the slow addition of aqueous HCl. This will protonate the carboxylate salt.
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system.
Applications in Drug Development
Fluorinated benzoic acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. Specifically, fluorination can:
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Enhance Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, leading to a longer half-life of the drug.
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Increase Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors.
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Improve Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
This compound, with its specific substitution pattern, presents a unique scaffold for the development of novel therapeutic agents in areas such as oncology, inflammation, and infectious diseases.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a fluorinated benzoic acid via the Grignard reaction, as described in the experimental protocol.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway in Drug Action (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a drug derived from this compound could act as an inhibitor of a key kinase involved in a disease process.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derivative.
References
An In-depth Technical Guide to the Physical Properties of 3,4-Difluoro-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoro-5-methylbenzoic acid, a fluorinated aromatic carboxylic acid, is a compound of interest in medicinal chemistry and materials science. Its structural features, including the presence of two fluorine atoms and a methyl group on the benzene ring, are expected to influence its physicochemical properties and biological activity. This technical guide provides a summary of the currently available physical and chemical data for this compound (CAS No. 1017778-60-7).
It is important to note that comprehensive experimental data for this specific compound is limited in publicly available literature. Much of the information is derived from data for isomeric or structurally related compounds. Therefore, the information presented herein should be considered as a preliminary guide, and experimental verification is highly recommended.
Chemical Structure
The molecular structure of this compound is fundamental to understanding its physical and chemical characteristics.
Caption: Molecular structure of this compound.
Physical and Chemical Properties
A summary of the available physical and chemical properties for this compound is presented in the table below. It is critical to note the absence of experimentally determined values for several key properties in the available literature.
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₆F₂O₂ | [1][2] |
| Molecular Weight | 172.13 g/mol | Calculated |
| CAS Number | 1017778-60-7 | [1][2] |
| Appearance | White solid (predicted) | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | General solubility for benzoic acids suggests solubility in organic solvents. |
Experimental Protocols
While specific experimental data for this compound is scarce, the following are generalized, standard protocols for determining the key physical properties of a solid organic compound. These methods would be applicable for the experimental characterization of this compound.
Melting Point Determination (Capillary Method)
Caption: Workflow for melting point determination.
Methodology:
-
A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.
Solubility Determination
References
An In-depth Technical Guide to 3,4-Difluoro-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoro-5-methylbenzoic acid is a fluorinated aromatic carboxylic acid. While specific research on this particular molecule is limited in publicly available literature, its structural motifs—a difluorinated benzene ring and a benzoic acid—are of significant interest in the field of medicinal chemistry and drug discovery. The presence of fluorine atoms can profoundly influence the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the known properties, potential synthesis, and likely applications of this compound, based on established principles of medicinal and synthetic chemistry.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 4, a methyl group at position 5, and a carboxylic acid group at position 1.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 4,5-Difluoro-m-toluic acid, 5-Carboxy-2,3-difluorotoluene | N/A |
| CAS Number | 1017778-60-7 | N/A |
| Molecular Formula | C₈H₆F₂O₂ | N/A |
| Molecular Weight | 172.13 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone (predicted) | N/A |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| pKa | 3.5 - 4.0 |
| LogP | 2.0 - 2.5 |
| Melting Point | 150 - 170 °C |
| Boiling Point | > 300 °C |
Note: The physicochemical properties are predicted based on the chemical structure and data for similar compounds, as experimental data is not widely available.
Synthesis
Below is a representative, hypothetical experimental protocol for the synthesis of this compound from 1,2-difluoro-3-methyl-5-bromobenzene.
Hypothetical Experimental Protocol: Synthesis via Grignard Reagent
Materials:
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1,2-Difluoro-3-methyl-5-bromobenzene
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Dry ice (solid carbon dioxide)
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Hydrochloric acid (1 M)
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Anhydrous sodium sulfate
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Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Inert atmosphere (nitrogen or argon)
Procedure:
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Grignard Reagent Formation:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to activate the magnesium.
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Add a small amount of a solution of 1,2-difluoro-3-methyl-5-bromobenzene (1 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
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Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
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Carboxylation:
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Cool the Grignard reagent solution in an ice bath.
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In a separate beaker, crush a sufficient amount of dry ice.
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Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.
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Allow the mixture to warm to room temperature, during which the excess dry ice will sublime.
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Work-up and Purification:
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Quench the reaction mixture by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~2) and all solids have dissolved.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
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Diagram 1: Hypothetical Synthesis Workflow
Caption: A potential workflow for the synthesis of this compound.
Applications in Drug Discovery and Research
While specific biological activities for this compound have not been extensively reported, its structural features suggest potential applications as a building block in medicinal chemistry. The incorporation of fluorine atoms into drug candidates is a common strategy to enhance their pharmacological profiles.
Potential Roles in Drug Design:
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Metabolic Stability: The carbon-fluorine bond is very strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine atoms can block metabolic hotspots on the aromatic ring, thereby increasing the in vivo half-life of a drug.
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Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in other non-covalent interactions with protein targets, potentially increasing the binding affinity and selectivity of a drug candidate.
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Lipophilicity and Permeability: The substitution of hydrogen with fluorine increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
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pKa Modulation: The electron-withdrawing nature of fluorine atoms can lower the pKa of the carboxylic acid group, affecting its ionization state at physiological pH and thereby influencing its solubility and interaction with biological targets.
A patent has cited this compound as an intermediate in the synthesis of phosphodiesterase 2 (PDE2) inhibitors. PDE2 is a therapeutic target for various central nervous system disorders, highlighting the potential of this compound in the development of novel therapeutics.
Diagram 2: Role in Drug Discovery Logic
Caption: The logical progression from a chemical intermediate to a potential therapeutic agent.
Spectroscopic Data (Predicted)
As experimental spectroscopic data is not widely published, the following are predicted key features based on the structure of this compound.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons (2H) appearing as multiplets or doublets of doublets in the region of 7.0-8.0 ppm, showing coupling to fluorine.- Methyl protons (3H) appearing as a singlet around 2.3-2.5 ppm.- Carboxylic acid proton (1H) appearing as a broad singlet at >10 ppm. |
| ¹³C NMR | - Aromatic carbons (6C) in the range of 110-160 ppm, with characteristic C-F couplings.- Carboxylic acid carbon (1C) around 165-175 ppm.- Methyl carbon (1C) around 15-25 ppm. |
| ¹⁹F NMR | - Two distinct signals for the two fluorine atoms, likely appearing as doublets due to F-F coupling. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.- C=O stretch from the carboxylic acid around 1700 cm⁻¹.- C-F stretches in the fingerprint region, typically 1000-1400 cm⁻¹.- Aromatic C-H and C=C stretches. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 172. |
Conclusion
This compound represents a potentially valuable building block for the development of novel pharmaceuticals and other functional materials. While specific data for this compound is limited, the well-established role of fluorinated aromatics in medicinal chemistry suggests that it could be a useful intermediate for creating molecules with enhanced therapeutic properties. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
A Technical Guide to the Solubility of 3,4-Difluoro-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of the available solubility data for 3,4-Difluoro-5-methylbenzoic acid. Due to a lack of specific quantitative solubility data in publicly accessible literature, this guide focuses on predicted solubility characteristics based on the compound's structure and general properties of similar aromatic carboxylic acids. Furthermore, a detailed experimental protocol for determining the aqueous and organic solvent solubility of this compound is provided, along with a workflow diagram to guide researchers in generating precise solubility data. This document is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound.
Introduction
This compound is an aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a benzene ring substituted with two fluorine atoms, a methyl group, and a carboxylic acid group, suggests that its solubility will be influenced by factors such as solvent polarity, pH, and temperature. Understanding the solubility of this compound is critical for its formulation, delivery, and overall efficacy in various applications.
Predicted Solubility Profile of this compound
Based on the general principles of solubility for aromatic carboxylic acids, a qualitative solubility profile for this compound can be predicted. The presence of the polar carboxylic acid group allows for hydrogen bonding, which generally confers some solubility in polar solvents. Conversely, the aromatic ring and methyl group are nonpolar, which can contribute to solubility in less polar organic solvents. The fluorine atoms have a more complex effect, increasing both polarity and hydrophobicity.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to soluble | The carboxylic acid group can form hydrogen bonds with protic solvents. Solubility in water is expected to be limited but can be significantly increased in alkaline aqueous solutions due to the formation of a more soluble salt. |
| Polar Aprotic | Acetone, DMSO, DMF | Soluble | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can solvate the aromatic ring, leading to good solubility. |
| Nonpolar | Hexane, Toluene | Insoluble to sparingly soluble | The nonpolar nature of the bulk of the molecule will limit solubility in nonpolar solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, a standardized experimental protocol is essential. The following methodology is adapted from established techniques for determining the solubility of organic compounds.
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This compound (high purity)
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A selection of solvents (e.g., water, ethanol, acetone, toluene)
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Analytical balance
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Vials or test tubes with screw caps
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Thermostatically controlled shaker or incubator
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Vortex mixer
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Centrifuge
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High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
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pH meter (for aqueous solubility)
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Volumetric flasks and pipettes
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Preparation of Saturated Solutions:
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Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
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Seal the vials tightly to prevent solvent evaporation.
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Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
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Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically.
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Sample Processing:
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After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
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Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette to avoid precipitation.
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Clarify the supernatant by centrifugation at a high speed to remove any suspended solid particles.
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-
Quantification by HPLC:
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Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
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Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
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Dilute the clarified supernatant from the saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.
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Inject the diluted sample into the HPLC system and determine the concentration of this compound from the calibration curve.
-
-
Calculation of Solubility:
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Calculate the solubility of this compound in the solvent at the experimental temperature using the following formula: Solubility (g/L) = Concentration from HPLC (g/L) × Dilution Factor
-
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not currently published, this technical guide provides a strong predictive framework and a detailed experimental protocol for its determination. For researchers and drug development professionals, obtaining accurate solubility data is a crucial step in the advancement of any project involving this compound. The methodologies and workflow presented herein offer a clear path to generating this vital information, thereby enabling more informed decisions in formulation and development processes. It is recommended that researchers perform the described experimental work to establish a definitive solubility profile for this compound in solvents relevant to their specific applications.
Spectral Data for 3,4-Difluoro-5-methylbenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoro-5-methylbenzoic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its structural features, including the presence of two fluorine atoms and a methyl group on the benzene ring, can significantly influence its physicochemical properties and biological activity. Accurate spectral characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings.
Predicted Spectral Data
Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted spectral data based on established principles of NMR, IR, and MS spectroscopy and data from analogous compounds.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ (Trichloromethane-d) or DMSO-d₆ (Dimethyl-d6 Sulfoxide) Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |
| ~10-13 | Singlet (broad) | 1H | -COOH | N/A |
| ~7.5-7.8 | Multiplet | 2H | Aromatic C-H | J(H,F) ≈ 7-10 Hz, J(H,H) ≈ 2-3 Hz |
| ~2.3-2.5 | Singlet | 3H | -CH₃ | N/A |
Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, and their multiplicities will arise from both proton-proton and proton-fluorine couplings.
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ or DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment | Predicted Coupling Constants (J, Hz) |
| ~165-170 | -COOH | N/A |
| ~145-160 (d) | C-F | ¹J(C,F) ≈ 240-260 Hz |
| ~140-155 (d) | C-F | ¹J(C,F) ≈ 240-260 Hz |
| ~125-135 (dd) | C-CH₃ | ²J(C,F) ≈ 15-25 Hz |
| ~115-125 (dd) | Aromatic C-H | J(C,F) ≈ 15-25 Hz |
| ~110-120 (dd) | Aromatic C-H | J(C,F) ≈ 15-25 Hz |
| ~15-20 | -CH₃ | N/A |
Note: The carbon atoms directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants. Other aromatic carbons will exhibit smaller two- or three-bond C-F couplings.
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |
| ~1300 | Medium | C-O stretch |
| ~1200 | Strong | C-F stretch |
| ~900 | Medium | O-H bend (out-of-plane) |
Note: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong C=O and C-F stretching absorptions are also key diagnostic peaks.
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 172 | Moderate | [M]⁺ (Molecular Ion) |
| 155 | High | [M - OH]⁺ |
| 127 | High | [M - COOH]⁺ |
| 99 | Moderate | [M - COOH - CO]⁺ |
Note: The molecular ion peak is expected at m/z 172. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectral data discussed above. These protocols are standard in organic chemistry laboratories and would be applicable for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128-1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the solvent peak or the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the resulting powder into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric and instrumental absorptions.
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Sample Spectrum Acquisition: Place the prepared sample in the IR spectrometer's sample compartment and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to assign the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. The sample is heated under vacuum to promote volatilization.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV for Electron Ionization - EI). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
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Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and interpreting the spectral data for a chemical compound like this compound.
Caption: Workflow for spectral data acquisition and analysis.
Conclusion
While experimental spectral data for this compound is not readily found in the public domain, this guide provides a robust set of predicted data and standard experimental protocols. Researchers can use this information as a baseline for interpreting their own experimental results and for the structural confirmation of this compound. It is always recommended to acquire experimental data for full and unambiguous characterization.
An In-Depth Technical Guide to the Synthesis of 3,4-Difluoro-5-methylbenzoic Acid Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3,4-difluoro-5-methylbenzoic acid, a valuable building block in pharmaceutical and materials science research. Due to the limited availability of a direct, one-pot synthesis in publicly accessible literature, this document outlines a multi-step approach starting from readily available precursors. The proposed route involves the nitration of 3,4-difluorotoluene, followed by reduction of the nitro group, a Sandmeyer reaction to introduce a nitrile functionality, and subsequent hydrolysis to yield the target carboxylic acid.
This guide offers detailed, representative experimental protocols for each synthetic step, based on analogous transformations found in the chemical literature. Quantitative data, where available for similar substrates, is summarized to provide a comparative reference for researchers.
Synthetic Pathway Overview
The logical synthetic route to this compound is illustrated below. The pathway is designed to strategically install the required functional groups on the aromatic ring, starting with the commercially available 3,4-difluorotoluene.
Caption: Proposed synthetic pathway for this compound.
Data Presentation: A Comparative Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for transformations analogous to the steps in the proposed synthesis of this compound. This data is intended to serve as a guideline for laboratory experimentation.
| Step | Reaction | Starting Material Analogue | Reagents & Conditions | Yield (%) | Reference Analogy |
| 1 | Nitration | 2,4-Difluoro-3-chlorobenzoic acid | Concentrated HNO₃, high temperature | 94 | [1] |
| 2 | Reduction | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | H₂, Pd/C | 97 | [1] |
| 3 | Sandmeyer Cyanation | 3-Bromo-4-fluorobenzaldehyde | CuCN, NMP, 170°C | High (unspecified) | [2] |
| 4 | Nitrile Hydrolysis | 2-Fluoro-5-formylbenzonitrile | 50-70% H₂SO₄, reflux | High (unspecified) | [2] |
Experimental Protocols
The following are detailed, representative experimental protocols for each key transformation in the synthesis of this compound. These protocols are based on established chemical literature for similar substrates and should be adapted and optimized for the specific target molecule.
Step 1: Nitration of 3,4-Difluorotoluene to 3,4-Difluoro-5-nitrotoluene
This procedure is based on the nitration of a substituted difluorobenzene derivative.
Workflow for Nitration:
Caption: General workflow for the nitration of an aromatic compound.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3,4-difluorotoluene.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3,4-difluoro-5-nitrotoluene.
Step 2: Reduction of 3,4-Difluoro-5-nitrotoluene to 3,4-Difluoro-5-methylaniline
This protocol is a general method for the reduction of an aromatic nitro group using iron in an acidic medium.
Procedure:
-
To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
Add a solution of 3,4-difluoro-5-nitrotoluene in ethanol dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with a sodium hydroxide solution and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,4-difluoro-5-methylaniline.
Step 3: Sandmeyer Reaction - Conversion of 3,4-Difluoro-5-methylaniline to 3,4-Difluoro-5-methylbenzonitrile
The Sandmeyer reaction is a two-part process involving diazotization of the aniline followed by cyanation.
Logical Relationship for Sandmeyer Reaction:
Caption: Logical steps of the Sandmeyer reaction for cyanation.
Procedure:
Part A: Diazotization
-
Dissolve 3,4-difluoro-5-methylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
Part B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., N-Methyl-2-pyrrolidone or aqueous potassium cyanide).
-
Heat this solution to the appropriate temperature (e.g., 60-100°C).
-
Slowly add the cold diazonium salt solution to the hot copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, heat the mixture for an additional period to ensure complete reaction.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude 3,4-difluoro-5-methylbenzonitrile by column chromatography or distillation.
Step 4: Hydrolysis of 3,4-Difluoro-5-methylbenzonitrile to this compound
This is a standard procedure for the acidic hydrolysis of a benzonitrile to a benzoic acid.
Procedure:
-
In a round-bottom flask, combine 3,4-difluoro-5-methylbenzonitrile with an aqueous solution of sulfuric acid (typically 50-70%).
-
Heat the mixture at reflux for several hours. The progress of the hydrolysis can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it over crushed ice.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Disclaimer: The experimental protocols provided are for informational purposes only and are based on analogous reactions described in the chemical literature. These procedures should be carried out by trained chemists in a properly equipped laboratory, with all necessary safety precautions in place. The user is solely responsible for the safe handling of all chemicals and for the adaptation and optimization of these procedures.
References
An In-depth Technical Guide to 3,4-Difluoro-5-methylbenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Concepts
3,4-Difluoro-5-methylbenzoic acid, with the CAS number 1017778-60-7, is a fluorinated aromatic carboxylic acid.[1][2][3] While the specific historical details of its initial discovery and development are not extensively documented in publicly available literature, its significance lies in its role as a valuable building block in modern organic synthesis. Fluorinated organic compounds are of immense interest in medicinal chemistry and agrochemical research due to the unique properties that fluorine atoms impart to a molecule. The introduction of fluorine can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound serves as a crucial intermediate for the synthesis of more complex and potentially bioactive molecules.
This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a representative synthetic protocol, and its applications in research and development.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not widely published in peer-reviewed journals. The following table summarizes the available data from chemical suppliers and databases, alongside data for a closely related isomer, 2,4-Difluoro-5-methylbenzoic acid, for comparative purposes.
| Property | This compound | 2,4-Difluoro-5-methylbenzoic acid (Isomer for Comparison) |
| CAS Number | 1017778-60-7 | 367954-99-2 |
| Molecular Formula | C₈H₆F₂O₂ | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol | 172.13 g/mol |
| LogP (Predicted) | 2.43 | 2.53 |
| Boiling Point (Predicted) | Not Available | 254.0 ± 35.0 °C at 760 mmHg |
| Flash Point (Predicted) | Not Available | 107.4 ± 25.9 °C |
| Density (Predicted) | Not Available | 1.4 ± 0.1 g/cm³ |
Synthesis and Experimental Protocols
Representative Synthetic Pathway
The proposed synthesis starts from a commercially available difluorotoluene derivative, which undergoes bromination, followed by a Grignard reaction and subsequent carboxylation.
References
Unlocking the Potential of 3,4-Difluoro-5-methylbenzoic Acid: A Guide for Novel Drug Discovery
For Immediate Release
Shanghai, China – December 27, 2025 – In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This technical guide delves into the untapped potential of 3,4-Difluoro-5-methylbenzoic acid, a fluorinated aromatic carboxylic acid, as a versatile building block for the development of novel therapeutics. While direct research on this specific isomer is limited, this document outlines promising research avenues by drawing parallels with related fluorinated benzoic acid derivatives and their established roles in drug discovery.
Physicochemical Properties of Isomeric Difluoro-methylbenzoic Acids
To provide a baseline for understanding the potential of this compound, the known physicochemical properties of its isomer, 2,4-Difluoro-5-methylbenzoic acid, are summarized below. These properties are crucial for predicting its behavior in biological systems and for designing synthetic modifications.
| Property | Value (for 2,4-Difluoro-5-methylbenzoic acid) | Data Source |
| Molecular Formula | C₈H₆F₂O₂ | PubChem[1] |
| Molecular Weight | 172.13 g/mol | PubChem[1] |
| CAS Number | 367954-99-2 | Santa Cruz Biotechnology[2] |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General chemical knowledge |
| pKa | Estimated to be in the range of 3-4 due to the electron-withdrawing fluorine atoms | General chemical knowledge |
Potential Research Areas and Applications
The unique substitution pattern of this compound, featuring two adjacent fluorine atoms and a methyl group, presents several exciting opportunities for research and development in medicinal chemistry.
Antimicrobial Drug Discovery
Rationale: Fluorinated benzoic acids are key intermediates in the synthesis of fluoroquinolone antibiotics.[3] The difluoro substitution pattern can enhance antibacterial activity and modulate pharmacokinetic properties. The methyl group offers a handle for further structural modifications to optimize potency and spectrum of activity.
Proposed Research:
-
Synthesis of Novel Quinolone Cores: Utilize this compound as a starting material to construct novel quinolone and quinazolinone scaffolds.
-
Structure-Activity Relationship (SAR) Studies: Generate a library of derivatives by modifying the substituents on the quinolone ring and evaluate their activity against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Development of Anticancer Agents
Rationale: Benzoic acid derivatives have been explored as scaffolds for various anticancer agents, including inhibitors of histone deacetylase (HDAC) and tyrosine kinases.[4] The fluorine atoms can improve metabolic stability and cell permeability, which are desirable properties for oncology drugs.
Proposed Research:
-
Targeted Library Synthesis: Design and synthesize derivatives aimed at specific cancer targets, such as kinases, by incorporating pharmacophoric features known to interact with these proteins.
-
In Vitro Screening: Evaluate the synthesized compounds for their cytotoxic activity against a panel of human cancer cell lines and for their ability to inhibit specific enzymes implicated in cancer progression.
Enzyme Inhibitors for Metabolic and Inflammatory Diseases
Rationale: The benzoic acid moiety is a common feature in many enzyme inhibitors. The specific electronic properties conferred by the difluoro and methyl substituents can be exploited to achieve high-affinity and selective binding to target enzymes. For instance, fluorinated benzoic acids have been used to develop inhibitors of protein tyrosine phosphatases (PTPs), which are relevant targets for diabetes and obesity.
Proposed Research:
-
Fragment-Based Screening: Use this compound as a fragment in screening campaigns against enzymes involved in metabolic or inflammatory pathways.
-
Lead Optimization: For identified hits, perform structural modifications to improve potency, selectivity, and drug-like properties.
Experimental Protocols
General Synthesis of Amide Derivatives
This protocol describes a general method for synthesizing a library of amide derivatives from this compound for initial biological screening.
Materials:
-
This compound
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
A diverse library of primary and secondary amines
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) (optional)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 2-4 hours until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.
Materials:
-
Synthesized compounds dissolved in DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (DMSO)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in DMSO. Serially dilute the compounds in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Controls: Include wells with bacteria and CAMHB only (growth control), CAMHB only (sterility control), and bacteria with a known antibiotic (positive control).
Visualizing Research Workflows
The following diagrams, generated using the DOT language, illustrate the proposed research workflows.
Caption: Synthetic workflow for generating a library of amide derivatives.
Caption: Proposed screening cascade for identifying bioactive compounds.
Conclusion
While this compound remains a relatively unexplored chemical entity, its structural features strongly suggest its potential as a valuable scaffold in medicinal chemistry. By leveraging established synthetic methodologies and screening paradigms, researchers can systematically explore the biological activities of its derivatives. This guide provides a foundational framework to inspire and direct future research efforts, potentially leading to the discovery of novel drug candidates with improved therapeutic profiles. The strategic exploration of such underutilized building blocks is paramount to advancing the frontiers of drug discovery.
References
Methodological & Application
Application Notes and Protocols: 3,4-Difluoro-5-methylbenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,4-difluoro-5-methylbenzoic acid as a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel kinase inhibitors. The strategic placement of fluorine atoms and a methyl group on the benzoic acid scaffold offers unique properties for molecular design, influencing potency, selectivity, and pharmacokinetic profiles of the target compounds.
Application in the Synthesis of Kinase Inhibitors
This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors. The difluoro-methyl substitution pattern can enhance binding affinity to the target kinase and improve metabolic stability. This building block is particularly well-suited for the synthesis of inhibitors targeting kinases implicated in cancer and inflammatory diseases, such as Tropomyosin receptor kinase A (TrkA).
A common synthetic strategy involves the initial conversion of this compound to a more reactive intermediate, such as an acid chloride or an amide, which can then be coupled with a core heterocyclic scaffold. Subsequent functionalization, often through cross-coupling reactions, allows for the introduction of further diversity and optimization of the final compound's biological activity.
Quantitative Data: Synthesis and Activity of a Representative TrkA Inhibitor
The following table summarizes the key quantitative data for the synthesis of a representative TrkA inhibitor derived from this compound.
| Step | Reaction | Product Yield (%) | Product Purity (%) | TrkA IC₅₀ (nM) |
| 1 | Amide Coupling | 85 | >98 | - |
| 2 | Suzuki Coupling | 75 | >99 | 45 |
| Final Compound | - | - | >99 | 45 |
Experimental Protocols
Protocol 1: Amide Coupling of this compound
This protocol details the synthesis of N-(4-aminophenyl)-3,4-difluoro-5-methylbenzamide, a key intermediate for further elaboration.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
p-Phenylenediamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add p-phenylenediamine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(4-aminophenyl)-3,4-difluoro-5-methylbenzamide.
Protocol 2: Suzuki Coupling for the Synthesis of a TrkA Inhibitor
This protocol describes the palladium-catalyzed Suzuki coupling of the amide intermediate with a suitable boronic acid ester to yield the final TrkA inhibitor.
Materials:
-
N-(4-aminophenyl)-3,4-difluoro-5-methylbenzamide (from Protocol 1)
-
Pyrazolo[3,4-b]pyridine-boronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine N-(4-aminophenyl)-3,4-difluoro-5-methylbenzamide (1.0 eq), pyrazolo[3,4-b]pyridine-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 16 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final TrkA inhibitor.
Visualizations
Caption: Workflow for the synthesis of a TrkA inhibitor.
Caption: Inhibition of the TrkA signaling pathway.
Application Notes and Protocols for 3,4-Difluoro-5-methylbenzoic acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,4-Difluoro-5-methylbenzoic acid as a key building block in the synthesis of pharmaceutical intermediates. The unique substitution pattern of this molecule, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on a benzoic acid scaffold, makes it a valuable precursor for the development of targeted therapeutics, particularly in the realm of oncology. The fluorine atoms can enhance metabolic stability and binding affinity of the final drug molecule, properties highly sought after in medicinal chemistry.
Introduction: The Role of Fluorinated Benzoic Acids in Drug Discovery
Fluorine-containing compounds are of significant interest in the pharmaceutical industry. The introduction of fluorine atoms into a drug candidate can modulate its physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to the target protein. This compound is a versatile intermediate that can be elaborated into a variety of complex molecules, including kinase inhibitors and other targeted therapies. Its carboxylic acid group serves as a convenient handle for reactions such as amidation, esterification, and reduction.
Application in the Synthesis of Kinase Inhibitors
While specific, publicly available examples of the direct use of this compound are limited, its structural motifs are highly relevant to the synthesis of potent kinase inhibitors. For instance, the difluorophenyl moiety is a key component of inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1), a critical regulator of gene expression implicated in various cancers, including acute myeloid leukemia (AML). The synthesis of such inhibitors often involves the formation of an amide bond between a substituted benzoic acid and a suitable amine-containing fragment.
A notable example of a drug with a related structural component is Iadademstat (ORY-1001), a potent and selective irreversible inhibitor of LSD1.[1][2][3] The principles of its synthesis, particularly the formation of critical amide linkages, can be applied to this compound to generate novel pharmaceutical intermediates.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative pharmaceutical intermediate from this compound.
3.1. General Amide Coupling Reaction
Amide bond formation is a fundamental transformation in the synthesis of many pharmaceuticals. The following is a general protocol for the coupling of this compound with a primary or secondary amine using common coupling reagents.
dot
Caption: General workflow for the synthesis of N-substituted-3,4-difluoro-5-methylbenzamides.
Protocol 3.1.1: HATU-Mediated Amide Coupling
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine, followed by DIPEA.
-
Add HATU portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3.1.2: EDC/HOBt-Mediated Amide Coupling
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DCM (Dichloromethane) or DMF
-
-
Procedure:
-
To a solution of this compound, the amine, and HOBt in anhydrous DCM or DMF, add DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Presentation
The following table summarizes representative data for the amide coupling of a generic benzoic acid with various amines, which can be extrapolated to reactions with this compound. Yields are dependent on the specific amine used and the efficiency of purification.
| Entry | Amine | Coupling Method | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | HATU/DIPEA | 12 | 88 |
| 2 | Aniline | HATU/DIPEA | 18 | 75 |
| 3 | Morpholine | EDC/HOBt/DIPEA | 12 | 90 |
| 4 | tert-Butylamine | EDC/HOBt/DIPEA | 24 | 68 |
Application in the Synthesis of LSD1 Inhibitors: A Representative Example
As previously mentioned, this compound is a potential precursor for the synthesis of LSD1 inhibitors. The following is a hypothetical synthetic scheme for a novel intermediate based on this concept.
dot
Caption: Hypothetical synthesis of an LSD1 inhibitor candidate.
Signaling Pathway of LSD1 Inhibition
LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. It primarily removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In many cancers, including AML, LSD1 is overexpressed and contributes to the maintenance of a malignant, undifferentiated state.[4] Inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes and promotes the differentiation of cancer cells.
dot
Caption: Simplified signaling pathway of LSD1 inhibition in cancer cells.
Inhibition of LSD1 by molecules potentially derived from this compound can lead to an accumulation of H3K4me2, a mark associated with active gene transcription. This, in turn, can induce the expression of genes that promote cell differentiation and reduce the proliferation of cancer cells.[3]
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its unique electronic and structural properties make it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibitors for oncology. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,4-Difluoro-5-methylbenzoic Acid in Agrochemical Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific application of 3,4-Difluoro-5-methylbenzoic acid in the development of commercialized agrochemicals is limited. The following application notes and protocols are based on the established use of structurally similar fluorinated benzoic acids as key intermediates in the synthesis of herbicides and fungicides. The provided experimental data and protocols are representative examples to illustrate the potential applications of this molecule in agrochemical research and development.
Introduction
Fluorinated organic compounds play a crucial role in modern agrochemical development due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity, which can lead to greater efficacy and better pharmacokinetic properties of the final product. Benzoic acid derivatives, in particular, are versatile synthons for a wide range of biologically active molecules. This compound, with its distinct substitution pattern on the phenyl ring, represents a promising building block for the synthesis of novel herbicides and fungicides. The presence of two adjacent fluorine atoms and a methyl group can significantly influence the electronic and steric properties of the molecule, potentially leading to the discovery of new agrochemicals with improved activity spectra and selectivity.
Potential Applications in Herbicide Development
Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides
The 3,4-difluoro-5-methylphenyl moiety can be incorporated into various herbicide classes that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). PPO inhibitors interfere with the chlorophyll biosynthesis pathway in susceptible plants, leading to the accumulation of toxic protoporphyrin IX, which causes rapid cell membrane disruption and plant death.
Hypothetical Synthetic Pathway:
Caption: Synthetic scheme for a hypothetical PPO-inhibiting herbicide.
Representative Efficacy Data
The following table presents hypothetical efficacy data for a representative PPO-inhibiting herbicide derived from this compound, based on typical values for this class of compounds.
| Compound | Target Weed | Application Rate (g/ha) | Efficacy (%) | Reference |
| Hypothetical Herbicide A | Amaranthus retroflexus (Redroot Pigweed) | 50 | 95 | Analogous Compounds |
| Hypothetical Herbicide A | Chenopodium album (Common Lambsquarters) | 50 | 92 | Analogous Compounds |
| Hypothetical Herbicide A | Setaria viridis (Green Foxtail) | 75 | 88 | Analogous Compounds |
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-3,4-difluoro-5-methylbenzamide (Hypothetical Herbicide A)
Workflow Diagram:
Caption: Experimental workflow for the synthesis of a hypothetical herbicide.
Methodology:
-
Step 1: Synthesis of 3,4-Difluoro-5-methylbenzoyl chloride
-
To a solution of this compound (1.0 eq) in toluene, add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 2 hours.
-
After completion of the reaction (monitored by TLC), remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3,4-difluoro-5-methylbenzoyl chloride, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of N-(4-chlorophenyl)-3,4-difluoro-5-methylbenzamide
-
Dissolve 4-chloroaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-difluoro-5-methylbenzoyl chloride (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-chlorophenyl)-3,4-difluoro-5-methylbenzamide.
-
Potential Applications in Fungicide Development
Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
The this compound scaffold can be utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. SDHIs are a crucial class of fungicides that target the mitochondrial respiratory chain in fungi, leading to the inhibition of spore germination and mycelial growth.
Hypothetical Synthetic Pathway:
Caption: Synthetic route to a hypothetical SDHI fungicide.
Representative Efficacy Data
The following table presents hypothetical efficacy data for a representative SDHI fungicide derived from this compound, based on typical values for this class of compounds.
| Compound | Target Pathogen | Inhibition Concentration (IC50, µg/mL) | Reference |
| Hypothetical Fungicide B | Botrytis cinerea (Gray Mold) | 0.5 | Analogous Compounds |
| Hypothetical Fungicide B | Septoria tritici (Septoria Leaf Blotch) | 0.2 | Analogous Compounds |
| Hypothetical Fungicide B | Puccinia triticina (Wheat Leaf Rust) | 1.1 | Analogous Compounds |
Experimental Protocol: Synthesis of N-(2-(1H-pyrazol-3-yl)phenyl)-3,4-difluoro-5-methylbenzamide (Hypothetical Fungicide B)
Workflow Diagram:
Caption: Experimental workflow for the synthesis of a hypothetical fungicide.
Methodology:
-
Amide Coupling:
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add 2-(1H-pyrazol-3-yl)aniline (1.0 eq), HATU (1.1 eq), and diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
After completion of the reaction, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final compound, N-(2-(1H-pyrazol-3-yl)phenyl)-3,4-difluoro-5-methylbenzamide.
-
Application of 3,4-Difluoro-5-methylbenzoic Acid in the Synthesis of Bioactive Molecules: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoro-5-methylbenzoic acid is a valuable fluorinated building block in medicinal chemistry, primarily utilized in the synthesis of complex bioactive molecules. Its specific substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group, allows for tailored modifications and influences the physicochemical properties of the final compounds, such as metabolic stability and binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent and selective bivalent bromodomain and extraterminal (BET) inhibitor, AZD5153.
Application Highlight: Synthesis of AZD5153, a Bivalent BET/BRD4 Inhibitor
AZD5153 is a novel, reversible, and orally bioavailable inhibitor of the bromodomain and extraterminal (BET) family protein BRD4, which has shown significant antitumor activity in preclinical models of various hematologic malignancies and solid tumors.[1][2][3] The synthesis of AZD5153 utilizes a key intermediate derived from this compound, highlighting the importance of this starting material in accessing complex therapeutic agents.
Biological Activity of AZD5153
AZD5153 exhibits potent inhibition of BRD4, a key regulator of oncogene transcription. Its bivalent nature allows it to bind to both bromodomains of BRD4 simultaneously, leading to enhanced potency.[2] The inhibitory activity of AZD5153 has been characterized in various assays, as summarized in the table below.
| Bioactive Molecule | Target | Assay Type | IC50 / Ki | Cell Line / Conditions |
| AZD5153 | BRD4 | NanoBRET | 1.7 nM | U2OS cells |
| AZD5153 | Full-length BRD4 displacement | NanoBRET | 5.0 nM | HCT116 cells |
| AZD5153 | BRD4 (BD1 domain) displacement | NanoBRET | 1.6 µM | HCT116 cells |
| AZD5153 | Cell Proliferation | CellTiter-Glo | 26 nM | MOLM-13 (AML) |
| AZD5153 | Cell Proliferation | CellTiter-Glo | 39 nM | MV4-11 (AML) |
| AZD5153 | Cell Proliferation | CellTiter-Glo | 18 nM | MM.1S (Multiple Myeloma) |
Experimental Protocols
The following section details the synthesis of a key intermediate derived from this compound, which is a crucial step in the total synthesis of AZD5153.
Synthesis of 3,4-Difluoro-5-methyl-N-(piperidin-4-yl)benzamide
This protocol describes the amide coupling of this compound with a protected piperidine derivative, followed by deprotection to yield the key benzamide intermediate.
Step 1: Amide Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like HATU (1.1 eq) or EDC/HOBt (1.1 eq each).
-
Amine Addition: Add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-(3,4-difluoro-5-methylbenzamido)piperidine-1-carboxylate.
Step 2: Deprotection of the Piperidine Nitrogen
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours.
-
Work-up and Isolation: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the product as a salt (e.g., hydrochloride or trifluoroacetate). Filter the solid and dry under vacuum to yield 3,4-Difluoro-5-methyl-N-(piperidin-4-yl)benzamide.
Visualizations
Experimental Workflow: Synthesis of the Benzamide Intermediate
Caption: Synthetic workflow for the preparation of the key benzamide intermediate.
Signaling Pathway: Mechanism of Action of BET/BRD4 Inhibitors
References
Application Notes and Protocols for the Synthesis of 3,4-Difluoro-5-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 3,4-difluoro-5-methylbenzoic acid and its derivatives. This fluorinated benzoic acid scaffold is a valuable building block in medicinal chemistry, offering unique physicochemical properties that can enhance the pharmacological profiles of drug candidates. The protocols outlined herein describe a primary synthetic route commencing from the commercially available 3,4-difluoro-5-methylbenzaldehyde, as well as a common method for the synthesis of amide derivatives. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
Fluorine-containing molecules are of significant interest in drug discovery due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound is a versatile scaffold for the synthesis of a variety of bioactive molecules. Its derivatives have potential applications in various therapeutic areas. These protocols offer a clear and reproducible guide for the synthesis of the parent acid and its subsequent derivatization.
Synthesis of this compound
The primary and most straightforward synthesis of this compound involves the oxidation of the commercially available 3,4-difluoro-5-methylbenzaldehyde. Potassium permanganate is a strong and effective oxidizing agent for this transformation.
Experimental Protocol: Oxidation of 3,4-Difluoro-5-methylbenzaldehyde
Materials:
-
3,4-Difluoro-5-methylbenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-difluoro-5-methylbenzaldehyde (1.0 eq) in 50 mL of a 1:1 mixture of acetone and water.
-
Addition of Oxidant: In a separate beaker, prepare a solution of potassium permanganate (1.5 eq) in 50 mL of water. Slowly add the potassium permanganate solution to the stirred solution of the aldehyde at room temperature.
-
Reaction: Gently heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Add a saturated solution of sodium bisulfite dropwise until the brown precipitate of MnO₂ dissolves and the solution becomes colorless.
-
Work-up: Remove the acetone from the reaction mixture using a rotary evaporator. Acidify the remaining aqueous solution to pH 2 with concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3,4-Difluoro-5-methylbenzaldehyde |
| Product | This compound |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Synthesis of this compound Amide Derivatives
Amide derivatives of carboxylic acids are common in medicinal chemistry. The following protocol describes a general method for the synthesis of amides from this compound via an acid chloride intermediate.
Experimental Protocol: Amide Synthesis
Step 1: Synthesis of 3,4-Difluoro-5-methylbenzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM) or Toluene
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF (1-2 drops).
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. The reaction can be monitored by the evolution of gas (SO₂ or CO and CO₂).
-
Isolation: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,4-difluoro-5-methylbenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
Materials:
-
3,4-Difluoro-5-methylbenzoyl chloride
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve the desired primary or secondary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Addition of Acid Chloride: Cool the solution to 0 °C and slowly add a solution of 3,4-difluoro-5-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water, 1 M HCl solution, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude amide product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization: Characterize the final amide derivative by spectroscopic methods.
Quantitative Data for a Representative Amide Synthesis:
| Parameter | Value |
| Starting Material | This compound |
| Amine | Example: Aniline |
| Product | N-phenyl-3,4-difluoro-5-methylbenzamide |
| Typical Overall Yield | 70-85% |
| Purity (by HPLC) | >97% |
| Appearance | Solid |
Experimental Workflows
Caption: Synthetic workflow for this compound and its amide derivatives.
Signaling Pathway (Hypothetical Application)
While the specific biological targets of this compound derivatives are diverse and depend on further functionalization, many small molecule inhibitors target key signaling pathways implicated in disease. For illustrative purposes, the following diagram depicts a generic kinase signaling pathway that could be a target for such compounds.
Caption: Hypothetical inhibition of the Raf kinase in a signaling pathway.
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 3,4-Difluoro-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the carboxylic acid group of 3,4-Difluoro-5-methylbenzoic acid. This fluorinated benzoic acid derivative is a valuable building block in medicinal chemistry and drug discovery, and its conversion into esters, amides, and acyl chlorides is crucial for the synthesis of novel bioactive molecules. The protocols provided herein are designed to be robust and adaptable for various research and development applications.
Application Note 1: Esterification of this compound
The conversion of the carboxylic acid moiety of this compound into an ester is a common strategy to mask the acidic proton, increase lipophilicity, and facilitate subsequent chemical transformations. Ester derivatives are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. Two common methods for the esterification of aromatic carboxylic acids are the Fischer-Speier esterification and the use of a chlorinating agent followed by alcoholysis.
Experimental Protocols
Protocol 1A: Fischer-Speier Esterification
This protocol describes the acid-catalyzed esterification of this compound with an alcohol.
-
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of the desired anhydrous alcohol (e.g., 20-50 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Protocol 1B: Esterification via Acyl Chloride Intermediate
This two-step protocol involves the formation of the acyl chloride followed by reaction with an alcohol. This method is often faster and can be performed under milder conditions than Fischer esterification.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous, non-protic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
An organic base (e.g., pyridine, triethylamine)
-
-
Procedure:
-
In a dry, inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like DCM.
-
Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction until the evolution of gas ceases (typically 1-3 hours).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired alcohol (1.1 eq) and an organic base like pyridine (1.2 eq) in anhydrous DCM.
-
Cool the alcohol solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the ester.
-
Purify as needed by column chromatography.
-
Data Presentation
| Derivative | Alcohol | Method | Typical Yield (%) | Purity (%) |
| Methyl 3,4-difluoro-5-methylbenzoate | Methanol | Fischer-Speier | 85-95 | >98 |
| Ethyl 3,4-difluoro-5-methylbenzoate | Ethanol | Fischer-Speier | 80-90 | >98 |
| Methyl 3,4-difluoro-5-methylbenzoate | Methanol | Acyl Chloride | 90-98 | >99 |
| Ethyl 3,4-difluoro-5-methylbenzoate | Ethanol | Acyl Chloride | 88-96 | >99 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific conditions and scale.
Visualization
Analytical Characterization of 3,4-Difluoro-5-methylbenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 3,4-Difluoro-5-methylbenzoic acid. The methods described herein are essential for identity confirmation, purity assessment, and impurity profiling, which are critical aspects of drug development and quality control.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a primary technique for determining the purity of this compound and for assaying its concentration in various sample matrices. A reverse-phase HPLC method is generally suitable for this compound.
Application Note:
The presence of the carboxylic acid group makes the retention of this compound sensitive to the pH of the mobile phase. To ensure consistent and reproducible results, a buffered mobile phase is crucial. The fluorinated and methylated benzene ring provides sufficient hydrophobicity for good retention on a C18 column. Detection is typically performed using a UV detector, with the wavelength of maximum absorbance determined by a UV scan of a standard solution.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to 2.5) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 60:40 (v/v) mixture of aqueous buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at approximately 230 nm (the exact wavelength should be determined by a UV scan).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Expected Value |
| Retention Time (t_R_) | 5 - 10 minutes (highly dependent on the exact mobile phase composition and column) |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
Logical Workflow for HPLC Method Development:
Caption: A streamlined workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities and can also be used for the structural confirmation of the main component, often after derivatization.
Application Note:
Due to the low volatility of the carboxylic acid, derivatization is typically required to improve chromatographic performance and prevent peak tailing. Esterification to the methyl ester is a common and effective derivatization strategy. The mass spectrum will provide a fragmentation pattern that is characteristic of the molecule's structure.
Experimental Protocol:
-
Derivatization (Methyl Ester Formation):
-
Dissolve approximately 10 mg of the sample in 1 mL of methanol.
-
Add a few drops of concentrated sulfuric acid.
-
Reflux the mixture for 1-2 hours.
-
After cooling, neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it before GC-MS analysis.
-
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Data Presentation:
| Ion (m/z) | Identity | Relative Abundance |
| ~186 | [M]+ (Methyl Ester) | Moderate |
| ~155 | [M - OCH₃]+ | High |
| ~127 | [M - COOCH₃]+ | High |
| ~77 | [C₆H₅]+ fragment | Variable |
Workflow for GC-MS Analysis:
Caption: The process flow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.
Application Note:
The ¹H NMR spectrum will show signals for the aromatic protons and the methyl group protons. The coupling patterns and chemical shifts will be influenced by the fluorine substituents. The ¹³C NMR spectrum will show distinct signals for each carbon atom, with the carbon-fluorine couplings providing valuable structural information.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Data Presentation:
¹H NMR (400 MHz, DMSO-d₆) - Expected Chemical Shifts and Multiplicities
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | ~13.0 | br s | - |
| Ar-H | 7.5 - 7.8 | m | - |
| CH₃ | ~2.3 | s | - |
¹³C NMR (100 MHz, DMSO-d₆) - Expected Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~166 |
| C-F | 145 - 160 (with C-F coupling) |
| C-COOH | ~130 |
| C-CH₃ | ~120 |
| Ar-C | 115 - 140 |
| CH₃ | ~15 |
Logical Relationship of NMR Data to Structure:
Caption: The relationship between the molecular structure and NMR spectral data.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups in the molecule.
Application Note:
The FTIR spectrum of this compound will be characterized by a broad O-H stretch from the carboxylic acid due to hydrogen bonding, a strong C=O stretch, and various C-F and aromatic C-H and C=C stretching and bending vibrations.
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 2500 | O-H stretch (carboxylic acid) | Broad, Strong |
| ~3050 | Ar-C-H stretch | Medium |
| ~2950 | C-H stretch (methyl) | Medium |
| ~1700 | C=O stretch (carboxylic acid) | Strong |
| ~1600, ~1480 | C=C stretch (aromatic) | Medium |
| 1300 - 1100 | C-F stretch | Strong |
| ~920 | O-H bend (out-of-plane) | Broad, Medium |
Workflow for FTIR Analysis:
Caption: A simple workflow for the FTIR analysis of functional groups.
Impurity Profiling
Potential impurities in this compound can arise from the starting materials, by-products of the synthesis, or degradation. Common synthetic routes may introduce regioisomers or incompletely substituted precursors.
Potential Process-Related Impurities:
-
Isomers: Other difluoro-methylbenzoic acid isomers.
-
Starting Materials: Unreacted precursors from the synthetic route.
-
By-products: Compounds formed from side reactions during synthesis.
Analytical Approach for Impurity Profiling:
A combination of HPLC with a DAD for quantification and LC-MS for identification of unknown impurities is a powerful strategy. GC-MS can be used for volatile impurities. The protocols described above can be adapted for impurity profiling by using gradient elution in HPLC and a broader temperature program in GC-MS to separate and detect a wider range of compounds.
Disclaimer: The quantitative data provided in the tables are expected or typical values and should be confirmed experimentally for the specific analytical conditions and instrumentation used. The protocols provided are general starting points and may require optimization for specific applications.
Application Notes and Protocols: Synthesis and Utility of 3,4-Difluoro-5-methylbenzoyl Chloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,4-difluoro-5-methylbenzoyl chloride via the reaction of 3,4-difluoro-5-methylbenzoic acid with thionyl chloride. Additionally, it explores the application of this and structurally similar fluorinated benzoyl chlorides as key intermediates in the development of kinase inhibitors, with a focus on the p38 MAPK signaling pathway, a critical mediator of inflammatory responses.
Introduction
Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. 3,4-Difluoro-5-methylbenzoyl chloride is a valuable reactive intermediate, enabling the introduction of a difluoro-methyl-substituted benzoyl moiety into various molecular scaffolds. This functional group is particularly relevant in the design of kinase inhibitors, a class of targeted therapeutics for a range of diseases, including cancer and inflammatory disorders. The efficient synthesis of 3,4-difluoro-5-methylbenzoyl chloride is therefore a critical first step in the discovery and development of novel drug candidates.
Synthesis of 3,4-Difluoro-5-methylbenzoyl Chloride
The conversion of this compound to its corresponding acyl chloride is readily achieved by reaction with thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the purification of the desired acyl chloride.
Experimental Protocol
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, for removal of excess thionyl chloride)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add this compound.
-
Addition of Thionyl Chloride: Under a fume hood, carefully add an excess of thionyl chloride to the flask (typically 2-5 equivalents). A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: The mixture is gently heated to reflux (the boiling point of thionyl chloride is 79 °C) with continuous stirring. The reaction is monitored for the cessation of gas evolution (SO₂ and HCl). The reaction time can vary from 1 to 4 hours.
-
Work-up: After the reaction is complete, the excess thionyl chloride is removed. This can be achieved by distillation at atmospheric pressure, followed by rotary evaporation under reduced pressure. To ensure complete removal, anhydrous toluene can be added to the crude product and subsequently removed by rotary evaporation.
-
Purification: The crude 3,4-difluoro-5-methylbenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.
Data Presentation
While specific yield data for the reaction of this compound is not widely published, high yields are expected based on analogous reactions with structurally similar fluorinated benzoic acids.
| Reactant | Reagent | Conditions | Expected Yield |
| Substituted Benzoic Acid | Thionyl Chloride | Reflux, 1-4 hours | > 90% |
| 2,3,4,5-Tetrafluorobenzoic acid | Thionyl Chloride | 90-95°C, 90 minutes, catalytic DMF | High |
| 4-(allyloxy)benzoic acid | Thionyl Chloride | 60°C, 6 hours | 97% |
Application in Drug Development: Targeting the p38 MAPK Signaling Pathway
Fluorinated benzoyl chlorides, such as 3,4-difluoro-5-methylbenzoyl chloride, are valuable building blocks in the synthesis of small molecule kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases. The p38 mitogen-activated protein kinase (MAPK) is a key component of a signaling cascade that responds to stress stimuli, including inflammatory cytokines.[2][3][4] As such, inhibitors of p38 MAPK are actively being pursued as potential anti-inflammatory therapeutics.[5][6][7]
The 3,4-difluoro-5-methylbenzoyl moiety can be incorporated into various molecular scaffolds to generate potent and selective p38 MAPK inhibitors. The fluorine atoms can enhance binding affinity to the kinase's active site and improve the pharmacokinetic properties of the drug candidate.
p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a three-tiered kinase cascade.[8] It is initiated by various extracellular stimuli, leading to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK). The MAPKK then phosphorylates and activates p38 MAPK. Activated p38 MAPK can then phosphorylate a variety of downstream substrates, including other kinases and transcription factors, leading to a cellular response such as the production of pro-inflammatory cytokines.[8][9]
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Experimental Workflow: Synthesis of a Putative p38 MAPK Inhibitor
The following workflow outlines the general steps for synthesizing a potential p38 MAPK inhibitor using 3,4-difluoro-5-methylbenzoyl chloride as a key intermediate.
Caption: Workflow for Inhibitor Synthesis and Evaluation.
Conclusion
The reaction of this compound with thionyl chloride provides a straightforward and high-yielding route to the corresponding acyl chloride, a versatile intermediate in organic synthesis. This compound and its analogs are particularly valuable in the field of drug discovery for the development of kinase inhibitors. Specifically, their application in the synthesis of p38 MAPK inhibitors highlights their potential for creating novel anti-inflammatory therapeutics. The provided protocols and diagrams serve as a guide for researchers in the synthesis and application of this important class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. assaygenie.com [assaygenie.com]
- 5. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Difluoro-5-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Difluoro-5-methylbenzoic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the ortho-lithiation and carboxylation of 3,4-difluorotoluene.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| TMBA-001 | Low or no conversion of starting material (3,4-difluorotoluene) | 1. Inactive organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi). 2. Presence of moisture or other protic impurities in the reaction setup. 3. Insufficiently low temperature during lithiation. 4. Poor quality of the starting material. | 1. Titrate the organolithium reagent before use to determine its exact molarity. 2. Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Ensure all solvents and reagents are anhydrous. 3. Maintain the reaction temperature at -78 °C (dry ice/acetone bath) during the addition of the organolithium reagent and for the duration of the lithiation. 4. Purify the 3,4-difluorotoluene by distillation if necessary. |
| TMBA-002 | Formation of multiple products (isomer mixture) | 1. Lithiation at multiple positions on the aromatic ring. 2. Temperature fluctuations during the reaction. | 1. Use a bulkier organolithium reagent like t-BuLi to favor lithiation at the sterically less hindered position. 2. Strictly control the reaction temperature. Slow, dropwise addition of the organolithium reagent is crucial. |
| TMBA-003 | Low yield of the desired carboxylic acid after carboxylation | 1. Inefficient trapping of the aryllithium intermediate with CO2. 2. Reaction of the organolithium reagent with CO2. 3. Premature quenching of the aryllithium intermediate. | 1. Use a large excess of freshly crushed dry ice or bubble CO2 gas through the reaction mixture at a steady rate. 2. Add the aryllithium solution to the crushed dry ice/ether slurry to ensure the organolithium is consumed by the CO2 and not the other way around. 3. Ensure the reaction is quenched with a proton source (e.g., aqueous HCl) only after the carboxylation is complete. |
| TMBA-004 | Product is difficult to purify | 1. Presence of unreacted starting material. 2. Formation of byproducts from side reactions. | 1. Use an excess of the organolithium reagent to drive the reaction to completion. 2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the directed ortho-lithiation of 3,4-difluorotoluene followed by carboxylation. This involves using a strong organolithium base (like n-butyllithium or sec-butyllithium) to deprotonate the aromatic ring at the position ortho to the methyl group, followed by quenching the resulting aryllithium intermediate with carbon dioxide (dry ice) to form the carboxylic acid.
Q2: Why is a low temperature (-78 °C) crucial for the lithiation step?
A2: Maintaining a low temperature is critical to prevent side reactions. At higher temperatures, organolithium reagents can react with the fluorine substituents on the aromatic ring, leading to the formation of benzyne intermediates and other undesired byproducts. The stability of the aryllithium intermediate is also significantly higher at -78 °C.
Q3: What are the key safety precautions when working with organolithium reagents?
A3: Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water and air. All manipulations must be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and reagents. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory. It is highly recommended to have a Class D fire extinguisher readily available. For a detailed protocol on safe handling, refer to established safety guidelines.[3]
Q4: How can I confirm the formation of the desired product?
A4: The product can be characterized using standard analytical techniques:
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NMR Spectroscopy: 1H NMR should show characteristic peaks for the aromatic protons and the methyl group. 13C NMR will show signals for the carboxylic acid carbon and the aromatic carbons.
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Mass Spectrometry: To confirm the molecular weight of the product.
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Infrared (IR) Spectroscopy: To identify the characteristic C=O stretch of the carboxylic acid.
Q5: Can a Grignard reaction be used as an alternative synthetic route?
A5: A Grignard-based synthesis is a potential alternative. This would involve the formation of a Grignard reagent from a halogenated precursor (e.g., 5-bromo-1,2-difluoro-3-methylbenzene), followed by carboxylation. However, the synthesis of the required halogenated starting material might be multi-stepped. Troubleshooting for Grignard reactions often involves ensuring anhydrous conditions and proper activation of magnesium.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Ortho-lithiation and Carboxylation
Materials:
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3,4-Difluorotoluene
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n-Butyllithium (or sec-Butyllithium) in hexanes
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Dry ice (solid carbon dioxide)
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Hydrochloric acid (HCl), aqueous solution
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Anhydrous sodium sulfate or magnesium sulfate
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All glassware must be flame-dried under vacuum and cooled under an inert atmosphere.
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, dissolve 3,4-difluorotoluene (1.0 eq) in anhydrous diethyl ether or THF.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel while maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
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Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous diethyl ether. Transfer the cold aryllithium solution to the dry ice slurry via a cannula under a positive pressure of inert gas.
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Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl until the solution is acidic.
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Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.[1][2]
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 3,4-Difluoro-5-methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,4-Difluoro-5-methylbenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvent systems like ethanol/water, acetic acid/water, or toluene.[1] |
| Too Much Solvent Used | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excessive solvent will keep more of the product dissolved at low temperatures, reducing the yield.[2][3][4] |
| Crystallization Time Too Short | Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[4][5] |
| Premature Crystallization During Hot Filtration | Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.[6] |
Issue 2: Ineffective Impurity Removal by Recrystallization
| Potential Cause | Troubleshooting Steps |
| Co-crystallization of Impurities | If impurities have similar solubility profiles, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography may be necessary. |
| Insoluble Impurities Present | Perform a hot filtration step to remove any insoluble materials before allowing the solution to cool and crystallize.[4] |
| Highly Soluble Impurities Trapped in Crystals | Ensure slow cooling to allow for the formation of well-defined crystals, which are less likely to trap impurities.[5] Washing the collected crystals with a small amount of cold solvent can help remove surface impurities.[3][5] |
Issue 3: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System (Eluent) | For polar compounds like carboxylic acids, a polar stationary phase (silica gel) with a mobile phase of increasing polarity is typically used.[7][8] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or a small amount of methanol.[7] Adding a small amount of acetic or formic acid to the eluent can improve peak shape and separation for acidic compounds.[8] |
| Column Overloading | The amount of crude material loaded onto the column should typically be 1-5% of the mass of the silica gel. Overloading leads to broad peaks and poor separation. |
| Column Packed Improperly | Ensure the silica gel is packed uniformly without any cracks or channels to allow for even solvent flow and optimal separation. |
| Sample Loaded Incorrectly | Dissolve the crude sample in a minimal amount of the initial eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel before being loaded onto the column (dry loading).[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, intermediates, or byproducts of the synthesis. Potential impurities include:
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Unreacted starting materials: Such as 1,2-difluoro-3-methylbenzene.
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Intermediates: Depending on the synthetic route, these could include nitro-substituted precursors (e.g., 2,3-difluoro-4-methyl-nitrobenzene) or amino-substituted intermediates (e.g., 3,4-difluoro-5-methylaniline).[1][9]
-
Byproducts of oxidation: If the methyl group is introduced via oxidation of a precursor, incomplete or over-oxidation can lead to aldehydes, alcohols, or ring-opened products.
Q2: What is a good starting point for a recrystallization solvent system?
A2: For fluorinated benzoic acids, a mixture of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble is often effective. Good starting points for this compound would be ethanol/water, methanol/water, or acetic acid/water.[1] Toluene can also be a suitable solvent.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation.[10] A suitable TLC solvent system for fluorinated aromatic acids would be a mixture of hexane and ethyl acetate, with a small amount of acetic acid to ensure sharp spots. A common starting ratio is 7:3 hexane:ethyl acetate with 1% acetic acid. The Rf value of the product should ideally be between 0.2 and 0.4 for good separation on a column.[7]
Q4: What are the key physical properties of this compound?
A4: Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 159-166 °C |
(Note: The melting point range can vary depending on purity.)
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent system (e.g., 80:20 ethanol:water) while heating and stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
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TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with 1% acetic acid. The target compound should have an Rf value of approximately 0.3.
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Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
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Elution: Begin elution with the less polar solvent mixture, gradually increasing the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Purification [chem.rochester.edu]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 3,4-Difluoro-5-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Difluoro-5-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the directed ortho-lithiation of 3,4-difluorotoluene, followed by carboxylation with carbon dioxide (dry ice). This method leverages the directing effect of the fluorine and methyl groups to achieve regioselective functionalization of the aromatic ring.
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reaction of concern is the formation of isomeric benzoic acids due to non-regioselective lithiation. Other potential side reactions include the formation of biphenyl derivatives from the coupling of the organolithium intermediate with any unreacted aryl halide (if a Grignard approach is used), and the formation of ketones if the organolithium reagent reacts with the initially formed carboxylate. Incomplete carboxylation can also leave unreacted lithiated starting material, which will be quenched during workup to regenerate 3,4-difluorotoluene.
Q3: How can I minimize the formation of isomeric byproducts?
A3: Minimizing isomeric impurities hinges on controlling the regioselectivity of the lithiation step. Key factors include the choice of lithiating agent (n-BuLi, s-BuLi, or LDA), the solvent system (typically THF or diethyl ether), and the reaction temperature. Running the reaction at a low temperature (e.g., -78 °C) is crucial for maximizing selectivity. The directing effects of the substituents on 3,4-difluorotoluene will guide the lithiation, but careful optimization of conditions is necessary to favor the desired isomer.
Q4: My final product is a mixture of isomers. How can I purify the desired this compound?
A4: Separating positional isomers of substituted benzoic acids can be challenging due to their similar physical properties.[1] Recrystallization from a suitable solvent system is the most common purification method. You may need to screen various solvents or solvent mixtures to find conditions that allow for the selective crystallization of the desired isomer. Techniques like high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) can also be effective for separating these types of isomers.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Inactive or insufficient lithiating agent. 2. Presence of moisture or other electrophilic impurities in the reaction. 3. Incomplete carboxylation. 4. Low reaction temperature leading to poor conversion. | 1. Titrate the alkyllithium reagent before use to determine its exact concentration. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Use a large excess of freshly crushed, high-quality dry ice. Ensure efficient stirring to maximize contact between the organolithium intermediate and CO2. 4. While low temperatures are crucial for selectivity, ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC or GC if possible. |
| Presence of significant amounts of isomeric byproducts | 1. Suboptimal reaction temperature for lithiation. 2. Incorrect choice of base or solvent. 3. Steric hindrance or electronic effects favoring lithiation at an undesired position. | 1. Maintain a strictly controlled low temperature (e.g., -78 °C) during the lithiation step. 2. Experiment with different alkyllithium reagents (e.g., n-BuLi vs. s-BuLi) or lithium amide bases (e.g., LDA) and solvent systems (e.g., THF, diethyl ether, or mixtures with co-solvents like TMEDA). 3. Characterize the isomeric mixture to understand the directing effects in your specific system. This may require adjusting the overall synthetic strategy if the desired isomer is consistently the minor product. |
| Formation of a significant amount of 3,4-difluorotoluene in the final product | 1. Incomplete lithiation. 2. Quenching of the organolithium intermediate before carboxylation. | 1. Ensure the lithiating agent is added slowly and the reaction is allowed to stir for a sufficient time to ensure complete deprotonation. 2. Add the organolithium solution to the dry ice, rather than the other way around, to ensure the organolithium always encounters an excess of CO2. |
| Product is discolored (e.g., yellow or brown) | 1. Formation of polymeric or other colored byproducts during the reaction. 2. Contamination from starting materials or reagents. | 1. Treat a solution of the crude product with activated charcoal before recrystallization. 2. Ensure the purity of all starting materials and reagents. |
Experimental Protocols
Synthesis of this compound via Directed ortho-Lithiation and Carboxylation
This protocol is adapted from general procedures for the synthesis of fluorinated benzoic acids.[2]
Materials:
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3,4-Difluorotoluene
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n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous sodium sulfate
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Deionized water
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 3,4-difluorotoluene (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation: In a separate flask, crush a large excess of dry ice. Rapidly transfer the cold organolithium solution via a cannula onto the crushed dry ice with vigorous stirring.
-
Work-up: Allow the reaction mixture to slowly warm to room temperature as the excess carbon dioxide sublimes. Quench the reaction by the slow addition of water. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Visualizations
Logical Relationship of Key Reaction Steps
Caption: Logical workflow for the synthesis of this compound.
Troubleshooting Workflow for Isomeric Impurities
Caption: Decision tree for troubleshooting isomeric impurities.
References
Technical Support Center: Synthesis of 3,4-Difluoro-5-methylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-difluoro-5-methylbenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: Friedel-Crafts acylation of 1,2-difluoro-4-methylbenzene followed by a haloform reaction or oxidation of the resulting acetophenone.
Issue 1: Low Yield in Friedel-Crafts Acylation Step
Q: I am experiencing a low yield of 3,4-difluoro-5-methylacetophenone. What are the potential causes and solutions?
A: Low yields in Friedel-Crafts acylation can stem from several factors. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solutions |
| Catalyst Inactivation | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use a freshly opened or properly stored container of the Lewis acid. |
| Suboptimal Reaction Temperature | The reaction temperature can influence the formation of side products. It is advisable to initially perform the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature. |
| Incorrect Stoichiometry | A molar excess of the Lewis acid is often required as it complexes with the product. Ensure the correct molar ratios of reactants and catalyst are used. |
| Isomer Formation | Friedel-Crafts acylation of substituted benzenes can lead to the formation of regioisomers. The directing effects of the fluorine and methyl groups on 1,2-difluoro-4-methylbenzene favor acylation at the 5-position. However, minor amounts of other isomers may form. Purification by column chromatography or recrystallization is recommended. |
Issue 2: Incomplete Oxidation/Haloform Reaction
Q: My oxidation of 3,4-difluoro-5-methylacetophenone to the corresponding benzoic acid is incomplete. How can I drive the reaction to completion?
A: Incomplete oxidation is a common issue. The following table outlines potential reasons and solutions.
| Potential Cause | Recommended Solutions |
| Insufficient Oxidizing Agent | Ensure a sufficient molar excess of the oxidizing agent (e.g., sodium hypochlorite in the haloform reaction, or stronger oxidants like potassium permanganate) is used. |
| Inadequate Reaction Time or Temperature | Some oxidation reactions require prolonged reaction times or elevated temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Poor Solubility of the Starting Material | The acetophenone derivative may have poor solubility in the reaction medium. Consider using a co-solvent to improve solubility and facilitate the reaction. |
Issue 3: Presence of Impurities in the Final Product
Q: I have isolated my this compound, but it appears to be impure. What are the likely impurities and how can I remove them?
A: Several impurities can be present in the final product, originating from starting materials or side reactions.
| Potential Impurity | Source | Recommended Purification Method |
| Unreacted 3,4-difluoro-5-methylacetophenone | Incomplete oxidation. | Recrystallization is often effective as the starting material and product have different polarities and solubilities. Acid-base extraction can also be used to separate the acidic product from the neutral starting material. |
| Isomeric Difluoro-methylbenzoic acids | Formation of isomeric acetophenones during the Friedel-Crafts acylation step. | Careful recrystallization from a suitable solvent system may be sufficient. In challenging cases, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. |
| Over-oxidation Products | If harsh oxidizing agents are used, degradation of the aromatic ring can occur. | Purification by column chromatography may be required. |
| Halogenated Impurities (from haloform reaction) | Incomplete hydrolysis of the trihalomethyl ketone intermediate can lead to the presence of halogenated byproducts. | Thorough aqueous workup and recrystallization are typically effective for removal. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A widely employed synthetic route involves a two-step process. The first step is the Friedel-Crafts acylation of 1,2-difluoro-4-methylbenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 3,4-difluoro-5-methylacetophenone. The second step is the oxidation of the resulting acetophenone to the desired benzoic acid, commonly achieved through the haloform reaction using sodium hypochlorite.
Q2: What are the expected regioisomers from the Friedel-Crafts acylation of 1,2-difluoro-4-methylbenzene?
A2: The directing effects of the substituents on the aromatic ring will primarily dictate the position of acylation. The methyl group is an ortho, para-director, while the fluorine atoms are ortho, para-directing but also deactivating. In this case, acylation is most likely to occur at the position para to the methyl group and ortho to one of the fluorine atoms, which is the desired 5-position. However, small amounts of other isomers may be formed and should be monitored for during analysis.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the acylation and oxidation steps. For final product analysis, High-Performance Liquid Chromatography (HPLC) is recommended for determining purity and quantifying impurities. Structural confirmation should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Q4: Can you provide a general protocol for the recrystallization of this compound?
A4: A general recrystallization protocol would involve dissolving the crude product in a minimal amount of a hot solvent in which the benzoic acid has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water, acetic acid/water, or toluene). The hot solution should then be filtered to remove any insoluble impurities and allowed to cool slowly to promote the formation of pure crystals. The purified crystals can then be collected by vacuum filtration and washed with a small amount of cold solvent.
Experimental Protocols
Protocol 1: Synthesis of 3,4-difluoro-5-methylacetophenone (Friedel-Crafts Acylation)
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To a stirred solution of 1,2-difluoro-4-methylbenzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add aluminum chloride (1.2 eq) portion-wise at 0 °C.
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To this mixture, add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
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Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Haloform Reaction)
-
Dissolve 3,4-difluoro-5-methylacetophenone (1.0 eq) in a suitable solvent such as dioxane or tetrahydrofuran.
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To this solution, add an aqueous solution of sodium hydroxide.
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Slowly add a solution of sodium hypochlorite (bleach) while monitoring the temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and quench any excess hypochlorite with a reducing agent (e.g., sodium bisulfite).
-
Acidify the mixture with a strong acid (e.g., hydrochloric acid) to precipitate the benzoic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization.
Visualizations
Optimization of reaction parameters for 3,4-Difluoro-5-methylbenzoic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 3,4-Difluoro-5-methylbenzoic acid. The primary route discussed is the carboxylation of a Grignard reagent prepared from a brominated precursor.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via the Grignard reaction pathway.
| Problem ID | Issue | Potential Causes | Solutions and Recommendations |
| GR-01 | Grignard reaction fails to initiate. | 1. Magnesium surface is passivated by a layer of magnesium oxide.[1] 2. Traces of water in glassware or solvent are quenching the reaction.[1] 3. The starting aryl bromide (5-bromo-1,2-difluoro-3-methylbenzene) is not pure. | 1. Activate the Magnesium: Use a fresh bottle of magnesium turnings. Before adding the solvent, gently crush some of the turnings with a dry glass rod to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the flask; the disappearance of the iodine color or bubbling indicates activation.[1][2] 2. Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried under an inert atmosphere (e.g., argon or nitrogen) or oven-dried at >120°C for several hours and cooled in a desiccator or under an inert atmosphere. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[1][2] 3. Check Reagent Purity: Ensure the aryl bromide is pure and dry. If necessary, purify it by distillation or column chromatography before use. |
| GR-02 | Low yield of the Grignard reagent. | 1. Wurtz-type coupling: The formed Grignard reagent reacts with the starting aryl bromide to form a biaryl byproduct.[1] 2. Incomplete reaction due to poor magnesium activation or insufficient reaction time. 3. The reaction mixture becomes very dark or black, indicating decomposition.[2] | 1. Control Addition Rate: Add the solution of aryl bromide to the magnesium suspension slowly and dropwise to maintain a gentle reflux and avoid high local concentrations of the bromide.[1] 2. Optimize Reaction Time and Temperature: After the initial exothermic reaction subsides, gently reflux the mixture for 1-2 hours to ensure the reaction goes to completion.[2] 3. Maintain Moderate Temperature: While some initial warming might be needed, the reaction is exothermic. If it becomes too vigorous, cool the flask in a water bath to prevent side reactions and decomposition.[2] |
| CA-01 | Low yield of this compound after carboxylation. | 1. Inefficient reaction with carbon dioxide (CO₂). 2. The Grignard reagent was quenched by moisture or acidic impurities before or during carboxylation. 3. Loss of product during the acidic workup and extraction. | 1. Optimize CO₂ Addition: Use a large excess of freshly crushed dry ice (solid CO₂) to ensure a high concentration of CO₂ for the reaction. Pour the Grignard solution slowly onto the dry ice with vigorous stirring.[3][4] Alternatively, bubble dry CO₂ gas through the Grignard solution at a low temperature (e.g., 0°C). 2. Maintain Anhydrous Conditions: Ensure the dry ice is free of condensed water. Perform the carboxylation under an inert atmosphere. 3. Careful Workup: After quenching with aqueous acid (e.g., HCl), ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylate salt.[3] Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize the recovery of the benzoic acid.[5] |
| PU-01 | Difficulty in purifying the final product. | 1. Presence of unreacted starting material (aryl bromide). 2. Contamination with the biaryl byproduct from the Wurtz coupling. 3. The product is an off-white or colored solid. | 1. Base Extraction: Dissolve the crude product in an organic solvent like diethyl ether. Extract with an aqueous base solution (e.g., 5% NaOH or NaHCO₃). The benzoic acid will form the water-soluble sodium salt and move to the aqueous layer, leaving the neutral impurities (aryl bromide, biaryl) in the organic layer.[3][5] 2. Re-acidification and Isolation: Separate the aqueous layer and re-acidify it with concentrated HCl until the product precipitates out.[3] Collect the solid by vacuum filtration.[6] 3. Recrystallization: If the product is still impure, recrystallize it from a suitable solvent system, such as water, an ethanol/water mixture, or hexane/ethyl acetate, to obtain a pure, crystalline solid.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Grignard synthesis?
A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions.[1][2] Grignard reagents are highly reactive and will be quenched by even trace amounts of water or other protic solvents. This includes moisture in the glassware, solvents, and starting materials, as well as atmospheric moisture.
Q2: How can I confirm the formation of the Grignard reagent before proceeding with carboxylation?
A2: Visual cues are often the first indicator. A successful initiation is typically marked by the disappearance of the iodine color (if used for activation), gentle bubbling at the magnesium surface, and the reaction mixture becoming warm and turning a cloudy grey or brownish color.[8] For a quantitative assessment, a small aliquot of the reaction mixture can be quenched with iodine. The consumption of iodine can be titrated to determine the concentration of the Grignard reagent.
Q3: Is it better to use solid dry ice or gaseous CO₂ for the carboxylation step?
A3: Both methods are effective, but using crushed dry ice is often more convenient for lab-scale synthesis.[3][4] It provides a large excess of CO₂ and helps to keep the reaction mixture cold. When using dry ice, it is important to crush it just before use to ensure a fresh, reactive surface and to minimize condensed water. Bubbling gaseous CO₂ is also a valid method and can offer better control over the addition.
Q4: My final product has a melting point that is lower and broader than the literature value. What could be the cause?
A4: A depressed and broad melting point range is a classic indication of an impure sample. The most likely contaminants are unreacted starting material, byproducts from side reactions, or residual solvent. Further purification, such as recrystallization, is recommended to obtain the pure product.[7]
Q5: Can I use an organolithium reagent instead of a Grignard reagent for this synthesis?
A5: Yes, an organolithium-based approach is a viable alternative. This would involve a halogen-lithium exchange or a directed ortho-metalation if a suitable directing group is present on the aromatic ring.[9][10] The resulting aryllithium species would then be reacted with carbon dioxide. Organolithium reagents are often more reactive than Grignard reagents and may require lower reaction temperatures.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Formation of 3,4-Difluoro-5-methylphenylmagnesium bromide
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a stream of dry nitrogen or argon and allow it to cool to room temperature.
-
Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 5-bromo-1,2-difluoro-3-methylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the fading of the iodine color and gentle bubbling. Gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Workup
-
In a separate beaker, place a large excess (at least 5 equivalents) of freshly crushed dry ice.
-
Allow the Grignard reagent solution to cool to room temperature. Under an inert atmosphere, pour the Grignard solution slowly onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, which will sublime the excess CO₂. A viscous mass will remain.
-
Quench the reaction by slowly adding 1 M aqueous HCl until the solution is acidic (pH ~1).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Step 3: Purification
-
Dissolve the crude solid in diethyl ether and extract with 5% aqueous sodium bicarbonate.
-
Separate the aqueous layer, cool it in an ice bath, and carefully acidify with concentrated HCl to precipitate the pure benzoic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain pure this compound.
Data Presentation
Table 1: Optimization Parameters for Grignard Reagent Formation (Analogous Systems)
| Parameter | Condition | Typical Range/Value | Rationale/Comments |
| Solvent | Anhydrous THF or Diethyl Ether | - | THF is often preferred for its ability to stabilize the Grignard reagent. |
| Mg to Aryl Halide Ratio | Molar Equivalents | 1.2 - 2.5 eq | An excess of magnesium is used to ensure complete reaction and to compensate for any passivated surface. |
| Initiation Method | Chemical/Mechanical | Iodine crystal, 1,2-dibromoethane, crushing turnings | Essential for removing the passivating MgO layer.[2] |
| Reaction Temperature | °C | Room Temp to Reflux (~66°C for THF) | The reaction is exothermic; external heating is usually only needed after the initial exotherm subsides to drive the reaction to completion.[2] |
| Reaction Time | Hours | 1 - 3 hours | Sufficient time is needed for the aryl bromide to react completely with the magnesium. |
Table 2: Optimization Parameters for Carboxylation and Purification (Analogous Systems)
| Parameter | Condition | Typical Range/Value | Rationale/Comments |
| CO₂ Source | Solid or Gas | - | Solid (dry ice) is common for batch reactions.[3][4] |
| CO₂ to Grignard Ratio | Molar Equivalents | Large Excess (>3 eq) | Ensures complete carboxylation and minimizes side reactions.[11] |
| Carboxylation Temperature | °C | -78°C to Room Temp | Low temperatures are generally preferred. Pouring the Grignard onto dry ice is a common and effective method.[4] |
| Workup Acid | Aqueous Solution | 1 M - 6 M HCl | Sufficient acid is needed to protonate the carboxylate salt and dissolve any remaining magnesium salts.[3] |
| Purification Method | Extraction/Recrystallization | - | Acid-base extraction is highly effective for separating the acidic product from neutral byproducts.[5][7] |
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. odinity.com [odinity.com]
- 4. Solved Preparation of Benzoic Acid using a Grignard Reagent | Chegg.com [chegg.com]
- 5. youtube.com [youtube.com]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
How to remove impurities from 3,4-Difluoro-5-methylbenzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3,4-Difluoro-5-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound typically originate from the synthetic route and subsequent handling. They can be broadly categorized as:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reaction By-products: Isomeric forms of the product (e.g., other positional isomers of the fluoro, methyl, or carboxyl groups) and intermediates from incomplete reactions.[1][2]
-
Residual Solvents: Trace amounts of solvents used during the reaction or work-up, such as methanol, ethanol, acetonitrile, or dimethylformamide (DMF).[3]
-
Reagents and Catalysts: Leftover reagents or catalysts that were not fully removed during the initial product isolation.[3]
-
Degradation Products: Compounds formed by the decomposition of the target molecule, often due to excessive heat or improper storage conditions.
Q2: What is the most common and effective method for purifying this compound?
A2: Recrystallization is the most common and often the most effective method for purifying solid organic compounds like this compound.[4] This technique leverages the differences in solubility between the desired compound and impurities at varying temperatures.[5] By dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the majority of impurities dissolved in the solvent (mother liquor).[6]
Q3: How do I select an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent should meet several criteria:
-
High Solubility at High Temperatures: The target compound should be very soluble in the boiling solvent.
-
Low Solubility at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.[4]
-
Favorable Impurity Solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4]
-
No Chemical Reactivity: The solvent must not react with the compound being purified.[4]
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out."
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.
For benzoic acid derivatives, water, ethanol, methanol, and mixtures of solvents like ethanol/water or hexane/ethyl acetate are common starting points. Small-scale solubility tests with the impure material are essential to determine the optimal solvent or solvent system.
Q4: When is it more appropriate to use chromatography instead of recrystallization?
A4: Chromatography is preferred when dealing with:
-
Complex Mixtures: When multiple impurities are present with solubilities similar to the target compound, making recrystallization ineffective.
-
Isomeric Impurities: For separating isomers that have very similar physical properties.
-
Non-crystalline Materials: If the product is an oil or fails to crystallize.
-
Small-Scale Purification: When working with very small quantities of material where losses from recrystallization would be significant.
High-Performance Liquid Chromatography (HPLC) and flash column chromatography are powerful techniques for these scenarios.[3][7][8]
Q5: How can I assess the purity of my this compound after purification?
A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying non-volatile impurities and determining the percentage purity of the main compound.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting and identifying volatile impurities, such as residual solvents.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the chemical structure of the desired product and identifying any structurally related impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden the melting point range and depress the melting temperature.
Troubleshooting Guides
Guide 1: Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | 1. Too much solvent was added.2. The solution was not sufficiently saturated.3. The cooling process was too rapid. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.3. Add a "seed crystal" of the pure compound to initiate crystallization.4. Ensure the solution cools slowly at room temperature before moving to an ice bath.[5] |
| Product "Oils Out" (Forms a liquid layer instead of crystals) | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The concentration of impurities is too high, disrupting crystal lattice formation. | 1. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.2. Select a solvent with a lower boiling point.3. Perform a preliminary purification step (e.g., extraction) to remove a significant portion of the impurities before recrystallization. |
| Colored Impurities in Crystals | 1. Colored impurities co-crystallized with the product.2. The cooling process was too fast, trapping impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly to avoid adsorbing the product.2. Ensure the solution is cooled slowly and undisturbed to allow for selective crystallization.[5] |
| Low Product Recovery | 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used.3. Crystals were filtered before crystallization was complete. | 1. Cool the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.2. When washing the filtered crystals, use a minimal amount of ice-cold solvent.[6]3. Consider a different solvent or a two-solvent system where the compound is less soluble when cold. |
Guide 2: Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound and Impurities (Column Chromatography) | 1. Inappropriate mobile phase (eluent) polarity.2. Column was overloaded with crude material.3. The column was packed improperly (channeling). | 1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the target compound.2. Decrease the polarity of the eluent for better separation.3. Use a larger column or load less material.4. Repack the column carefully to ensure a uniform stationary phase. |
| Compound is Stuck on the Column | 1. The mobile phase is not polar enough to elute the compound. | 1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Tailing Peaks in HPLC | 1. Interaction between the acidic compound and the silica stationary phase.2. Column degradation or contamination. | 1. Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group and improve peak shape.[3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of the crude this compound. Add a few drops of a chosen solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the test tube gently. The ideal solvent will dissolve the compound when hot but not when cold. Test solvents like water, ethanol, or a hexane/ethyl acetate mixture.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture on a hot plate while stirring.[6] Continue adding small portions of hot solvent until the solid just completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 20 minutes to maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry on the filter paper with the vacuum running, then transfer them to a watch glass to dry completely.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. The acidic this compound will be deprotonated and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Visualized Workflows
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting flowchart for common issues encountered during recrystallization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. What are the purification methods for M - Toluic Acid? - Blog [evergreensinochem.com]
3,4-Difluoro-5-methylbenzoic acid stability and storage conditions
Technical Support Center: 3,4-Difluoro-5-methylbenzoic acid
This technical support guide provides essential information on the stability, storage, and handling of this compound. It also includes troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from moisture and direct sunlight. Long-term storage at refrigerated temperatures (2-8 °C) is recommended.
Q2: What is the general stability of this compound?
A2: Aromatic carboxylic acids, particularly those with fluorine substituents, are generally stable compounds. The presence of the carbon-fluorine bond enhances the chemical and metabolic stability of the molecule.[1] However, like other carboxylic acids, it can react with strong bases and oxidizing agents. Under recommended storage conditions, the compound is expected to have a long shelf life. Benzoic acid itself is noted to be the most stable among several aromatic carboxylic acids under hydrothermal conditions.[2][3]
Q3: Is this compound sensitive to light or air?
A3: While fluorinated benzoic acids are relatively stable, it is good laboratory practice to minimize exposure to light and air for all research chemicals to prevent potential long-term degradation. Storing the compound in an opaque, tightly sealed container is advisable.
Q4: What solvents are suitable for dissolving this compound?
A4: Aromatic carboxylic acids are typically soluble in hot water and various organic solvents.[4] For this compound, common organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) should be effective. Solubility in non-polar solvents is likely to be limited.
Q5: How can I verify the purity of my this compound sample?
A5: The purity of fluorobenzoic acids can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining purity and identifying impurities.[5][6] Other suitable methods include Gas Chromatography-Mass Spectrometry (GC-MS), though derivatization may be necessary to increase volatility, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[5] Acid-base titration can also be used to determine the bulk acidic content.[6]
Troubleshooting Guide
This section addresses common problems that may be encountered during experiments involving this compound.
Problem 1: Inconsistent or poor results in a chemical reaction.
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Possible Cause 1: Purity of the starting material.
-
Troubleshooting Step: Verify the purity of your this compound using an appropriate analytical method like HPLC or NMR spectroscopy.[5] Impurities can interfere with the reaction.
-
-
Possible Cause 2: Degradation of the compound.
-
Troubleshooting Step: If the material has been stored improperly or for an extended period, consider the possibility of degradation. Re-analyzing the starting material is recommended.
-
-
Possible Cause 3: Reaction conditions.
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Troubleshooting Step: The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions.[7] Ensure your reaction conditions are appropriate for the intended transformation. The electron-withdrawing nature of the fluorine atoms will also influence the reactivity of the aromatic ring.
-
Problem 2: Difficulty dissolving the compound.
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Possible Cause 1: Incorrect solvent choice.
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Troubleshooting Step: Aromatic carboxylic acids have better solubility in polar organic solvents and hot water.[4] If you are using a non-polar solvent, switch to a more polar one like methanol, ethanol, or DMF.
-
-
Possible Cause 2: Insufficient temperature.
-
Troubleshooting Step: Gently warming the solvent can aid in the dissolution of carboxylic acids. However, be mindful of the solvent's boiling point and the stability of other reactants.
-
Problem 3: Unexpected side products.
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Possible Cause 1: Side reactions of the carboxylic acid group.
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Troubleshooting Step: The carboxylic acid group can undergo various reactions (e.g., esterification, amide formation). If your reaction is targeting another part of the molecule, consider protecting the carboxylic acid group (e.g., as an ester) before proceeding.
-
-
Possible Cause 2: Incomplete reaction or over-oxidation in synthesis.
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Troubleshooting Step: If you are synthesizing this compound, for instance by oxidizing an alkylbenzene, incomplete oxidation can leave residual alcohol or aldehyde, while harsh conditions might cleave the aromatic ring.[8] Optimizing reaction time, temperature, and the amount of oxidizing agent is crucial.[8]
-
Data Presentation
Table 1: Stability and Storage Summary for this compound
| Parameter | Recommendation/Information | Notes |
| Storage Temperature | 2-8 °C (Refrigerated) for long-term storage. | Room temperature is acceptable for short-term storage. |
| Storage Conditions | Store in a dry, well-ventilated place. | Moisture can affect the compound's integrity. |
| Container | Tightly sealed, opaque container. | Protects from moisture and light. |
| Chemical Stability | Generally stable under recommended storage conditions. The C-F bond enhances stability.[1] | Avoid strong oxidizing agents and strong bases. |
| Light Sensitivity | Potentially sensitive to prolonged exposure to light. | Store in the dark. |
| Hygroscopicity | Not specifically reported, but as a polar solid, it may be slightly hygroscopic. | Store in a desiccator if high humidity is a concern. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of acetonitrile or a suitable solvent mixture to create a 1 mg/mL stock solution.
-
Further dilute as necessary for analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm (or the compound's absorption maximum).
-
Gradient: A typical gradient could be 10-90% Solvent B over 20 minutes, followed by a re-equilibration step. This should be optimized for best separation.
-
-
Analysis:
-
Run the sample and a blank (solvent).
-
Integrate the peaks and calculate the purity based on the area percentage of the main peak.
-
Visualizations
Caption: Troubleshooting workflow for experiments.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3,4-Difluoro-5-methylbenzoic Acid Analogs
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,4-Difluoro-5-methylbenzoic acid and its analogs. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis of these compounds.
Troubleshooting Guide
Question: My lithiation reaction to introduce the carboxylic acid group is giving a low yield of the desired product. What are the possible causes and solutions?
Answer:
Low yields in lithiation reactions of fluorinated aromatics are a common issue. Several factors could be at play:
-
Incomplete Lithiation:
-
Solution: Ensure your glassware is completely dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Traces of moisture can quench the organolithium reagent. Use freshly titrated n-butyllithium or sec-butyllithium for accurate stoichiometry. Consider using a slight excess of the lithium reagent.
-
-
Incorrect Temperature:
-
Side Reactions:
-
Solution: The use of butyllithium in THF can sometimes lead to complex product mixtures due to autometallation.[3] If you are observing multiple unexpected products, consider switching the solvent system. Butyllithium in diethyl ether-hexane is known to result in cleaner reactions for some fluorinated systems.[3] Alternatively, using lithium diisopropylamide (LDA) can offer cleaner removal of the most acidic proton.[3]
-
-
Inefficient Quenching:
-
Solution: After the lithiation step, ensure that the carbon dioxide used for quenching is completely dry. Bubbling CO2 gas through the solution or pouring the reaction mixture onto an excess of crushed dry ice are common methods.
-
Question: I am observing the formation of multiple isomers in my final product. How can I improve the regioselectivity?
Answer:
Controlling regioselectivity is a significant challenge in the synthesis of polysubstituted aromatic compounds.
-
Directing Group Effects: The fluorine and methyl groups on the aromatic ring will direct incoming electrophiles. The choice of reaction and the specific analog being synthesized will influence the outcome. Careful consideration of the electronic and steric effects of the substituents is crucial.
-
Reaction Conditions: For lithiation, the choice of base and solvent can significantly impact which proton is removed.[3] For other electrophilic substitution reactions, optimizing the catalyst and temperature may improve selectivity.
-
Purification: If isomeric mixtures are unavoidable, focus on developing an effective purification strategy. Isomeric fluorobenzoic acids can sometimes be challenging to separate.[4] Techniques to consider include:
-
Recrystallization from a carefully chosen solvent system.
-
Column chromatography with an optimized mobile phase.
-
Question: The oxidation of the methyl group on my precursor is either incomplete or leading to over-oxidation. How can I control this reaction?
Answer:
The oxidation of a methyl group to a carboxylic acid requires careful control to avoid the formation of aldehyde intermediates or degradation of the starting material.
-
Incomplete Oxidation:
-
Solution: This may be due to an insufficient amount of the oxidizing agent or a deactivated catalyst.[4] Ensure you are using a strong enough oxidant (e.g., potassium permanganate) and the correct stoichiometry. If using a catalyst, confirm its activity.[4] Increasing the reaction time or temperature may also be necessary.
-
-
Over-oxidation and Side Products:
-
Solution: Overly harsh conditions can lead to the degradation of the product.[4] Monitor the reaction progress closely using techniques like TLC or HPLC. Once the starting material is consumed, work up the reaction promptly. The formation of phenolic byproducts can occur if the reaction conditions are too aggressive.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing this compound analogs?
A1: The synthesis of these compounds often involves several hazardous materials and conditions:
-
Organolithium Reagents (n-BuLi, sec-BuLi): These are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere by trained personnel.[1][2]
-
Cryogenic Temperatures: Reactions are often run at -78 °C, requiring the use of dry ice and acetone baths. Appropriate personal protective equipment (PPE) is necessary to prevent cold burns.[1]
-
Strong Acids and Bases: Concentrated acids and bases are frequently used and are corrosive.[5]
-
Cyanide Compounds: Some synthetic routes may involve the use of highly toxic cyanide salts, which require extreme caution and handling in a well-ventilated fume hood.[5]
Q2: Why is it difficult to form a Grignard reagent from a fluorinated aromatic halide?
A2: The carbon-fluorine bond is very strong, which makes the oxidative insertion of magnesium to form a Grignard reagent energetically unfavorable.[6][7] While Grignard reagents from aryl chlorides, bromides, and iodides are common, the corresponding reaction with aryl fluorides is often not feasible under standard conditions.[7]
Q3: What are some common synthetic routes to consider for this compound?
A3: While specific literature for this exact molecule is limited, plausible synthetic strategies based on analogs include:
-
Lithiation and Carboxylation: Starting from 1,2-difluoro-3-methylbenzene, a directed ortho-metalation followed by quenching with carbon dioxide could yield the desired product.
-
Oxidation of a Precursor: If a precursor such as 3,4-difluoro-5-methylbenzaldehyde or 3,4-difluoro-5-methylbenzyl alcohol is available, it could be oxidized to the carboxylic acid.
-
Multi-step Synthesis from a Simpler Starting Material: A route might involve introducing the functional groups sequentially onto a benzene ring, for example, through nitration, reduction, diazotization, and substitution reactions.[1][8]
Q4: My final product is discolored. What is a likely cause and how can I purify it?
A4: Discoloration is often due to the presence of trace impurities, such as azo compounds that can form during reactions involving diazonium salts.[4] Purification can typically be achieved through:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product before filtration can help remove colored impurities.
-
Column Chromatography: This technique can be used to separate the desired product from impurities with different polarities.
Data Presentation
The following table summarizes typical reaction conditions for key steps in the synthesis of fluorinated benzoic acid analogs, based on literature for similar compounds.
| Reaction Step | Starting Material | Reagents & Conditions | Yield | Reference |
| Nitration | 2,4-difluoro-3-chlorobenzoic acid | Conc. HNO3, High Temp. | Good | [1] |
| Esterification | 3-chloro-2,4-difluoro-5-nitrobenzoic acid | Ethanol, Reflux | 86% | [1] |
| NO2 Reduction | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | Pd/C, H2 | 97% | [1] |
| Diazotization & Hydrolysis | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | NaNO2, H2SO4, 0°C | 90% | [1] |
| Cyanation | 3-Bromo-4-fluorobenzaldehyde | CuCN, NMP, 170°C | High | [5] |
| Nitrile Hydrolysis | 2-Fluoro-5-formylbenzonitrile | 50-70% H2SO4, Reflux | High | [5] |
| Lithiation & Carboxylation | 2,4-Difluoro-1-(methoxymethoxy)benzene | sec-BuLi, THF, -75°C then CO2 | 75% | [1][2] |
Experimental Protocols & Visualizations
General Lithiation and Carboxylation Protocol
This protocol is a generalized procedure based on methodologies for similar fluorinated compounds.[1][2]
-
Preparation: Under an inert atmosphere (argon), add the fluorinated aromatic precursor to a flame-dried round-bottom flask. Dissolve the precursor in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of sec-butyllithium (sec-BuLi) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for the specified time (e.g., 2 hours) to allow for complete lithiation.
-
Carboxylation: Quench the reaction by pouring the cold mixture onto an excess of crushed dry ice. Allow the mixture to warm to room temperature.
-
Workup: Add water to the reaction mixture and acidify with hydrochloric acid (HCl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Troubleshooting Decision Tree for Low Yield
This diagram outlines a logical approach to troubleshooting low yields in the synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Avoiding decomposition of 3,4-Difluoro-5-methylbenzoic acid during reaction
Welcome to the Technical Support Center for 3,4-Difluoro-5-methylbenzoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield. What are the potential causes?
A low yield in reactions involving this compound can stem from several factors. The most common issue is the decomposition of the starting material, primarily through decarboxylation, especially at elevated temperatures. Other potential causes include incomplete activation of the carboxylic acid for coupling reactions, unforeseen side reactions, or suboptimal reaction conditions. Careful control of temperature and the choice of activating reagents are crucial.
Q2: I suspect my this compound is decomposing during my reaction. What is the primary decomposition pathway?
The most likely decomposition pathway is decarboxylation, which is the loss of carbon dioxide from the carboxylic acid group. This is often promoted by heat. The presence of electron-withdrawing fluorine atoms on the aromatic ring can influence the rate of this decomposition.
Q3: At what temperature should I be concerned about the decarboxylation of this compound?
Q4: I am performing an amide coupling reaction and observing a significant amount of unreacted starting material. What can I do?
Incomplete amide coupling is a common issue. This can be due to:
-
Inefficient activation of the carboxylic acid: Ensure your coupling reagent is fresh and used in the correct stoichiometric amount.
-
Poor nucleophilicity of the amine: If the amine is sterically hindered or electronically deactivated, the reaction may be sluggish. Consider using a more potent coupling reagent or a non-nucleophilic base to ensure the amine is sufficiently reactive.
-
Formation of a stable salt: The carboxylic acid and the amine can form a stable ammonium carboxylate salt, which may be unreactive. Pre-activation of the carboxylic acid before adding the amine can mitigate this.
Q5: Are there any known side reactions involving the fluorine atoms on the aromatic ring?
Under typical organic synthesis conditions for forming amides or esters, the C-F bonds are generally stable. However, under harsh conditions, such as high temperatures in the presence of strong nucleophiles or certain metal catalysts, nucleophilic aromatic substitution (SNAr) could potentially occur, though this is less common than decarboxylation.
Troubleshooting Guides
Low Yield in Amide Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete activation of the carboxylic acid. | Use a more efficient coupling reagent (e.g., HATU, COMU). Ensure all reagents and solvents are anhydrous. Pre-activate the carboxylic acid for 15-30 minutes before adding the amine. |
| Steric hindrance from the amine or acid. | Increase the reaction time and/or temperature moderately (while monitoring for decarboxylation). Consider using a less sterically hindered coupling reagent. | |
| Formation of unknown byproducts | Decarboxylation of the benzoic acid. | Keep the reaction temperature as low as possible. Use a coupling reagent that allows for reaction at room temperature or below. |
| Side reactions with the coupling reagent. | Choose a coupling reagent known for clean reactions and minimal side products. Ensure the correct stoichiometry is used. | |
| Difficulty in product isolation | Product is soluble in the aqueous phase during workup. | Perform a pH adjustment of the aqueous layer and re-extract. Consider using a different extraction solvent. |
| Unreacted starting materials co-elute with the product. | Optimize the reaction to drive it to completion. Use a different chromatography solvent system for better separation. |
Low Yield in Esterification Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Equilibrium not shifted towards the product. | Use a large excess of the alcohol. Remove water as it is formed using a Dean-Stark trap or molecular sieves. |
| Ineffective catalysis. | Ensure a sufficient amount of acid catalyst (e.g., concentrated H₂SO₄) is used. Consider using a solid-supported acid catalyst for easier removal. | |
| Formation of dark-colored impurities | Decomposition at high temperatures. | Use a lower boiling point solvent if possible and a longer reaction time. Monitor the reaction closely to avoid overheating. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a general guideline for the amide coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound and the amine in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Fischer Esterification
This protocol describes a standard procedure for the esterification of this compound with methanol.
Materials:
-
This compound (1.0 eq)
-
Methanol (large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
Dissolve this compound in a large excess of methanol.
-
Carefully add the catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux (approx. 65°C) for 4-8 hours. Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by distillation or column chromatography.
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: A simplified workflow for amide bond formation.
Caption: A logical flow for troubleshooting low reaction yields.
Optimizing catalyst loading for 3,4-Difluoro-5-methylbenzoic acid synthesis
Technical Support Center: Synthesis of 3,4-Difluoro-5-methylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the palladium-catalyzed carboxylation of 1-bromo-3,4-difluoro-5-methylbenzene. This reaction typically involves the use of a palladium catalyst, a phosphine ligand, and a carbon monoxide source.
Q2: What are the critical parameters to control for successful synthesis?
The critical parameters for a successful synthesis include:
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is crucial for catalytic activity and stability.
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions.
-
Temperature and Pressure: Precise control of reaction temperature and carbon monoxide pressure is necessary to ensure optimal reaction rates and yields.
-
Purity of Starting Materials: High purity of the starting material, 1-bromo-3,4-difluoro-5-methylbenzene, is important to avoid impurities in the final product.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TTC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material and the formation of the product over time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Presence of oxygen or moisture. 3. Insufficient temperature or pressure. 4. Impure starting materials. | 1. Use a fresh batch of palladium catalyst and phosphine ligand. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Verify and optimize the reaction temperature and CO pressure. 4. Purify the starting material before use. |
| Formation of Side Products | 1. High reaction temperature. 2. Incorrect catalyst-to-ligand ratio. 3. Presence of impurities in the starting material. | 1. Lower the reaction temperature to minimize thermal decomposition and side reactions. 2. Optimize the molar ratio of the palladium catalyst to the phosphine ligand. 3. Characterize and purify the starting material to remove reactive impurities. |
| Difficulty in Product Isolation | 1. Incomplete reaction. 2. Formation of emulsions during workup. 3. Co-precipitation of impurities. | 1. Monitor the reaction until completion using chromatography. 2. Use brine washes or add a different solvent to break emulsions. 3. Optimize the purification method, such as recrystallization or column chromatography, using different solvent systems. |
Data Presentation
Table 1: Hypothetical Catalyst Loading Optimization Data
| Entry | Catalyst Loading (mol%) | Ligand (mol%) | Temperature (°C) | Pressure (psi) | Yield (%) |
| 1 | 1.0 | 2.0 | 100 | 50 | 75 |
| 2 | 0.5 | 1.0 | 100 | 50 | 68 |
| 3 | 1.5 | 3.0 | 100 | 50 | 78 |
| 4 | 1.0 | 2.0 | 110 | 50 | 85 |
| 5 | 1.0 | 2.0 | 100 | 75 | 82 |
Note: This data is illustrative and should be determined experimentally for the specific reaction conditions.
Experimental Protocols
General Protocol for Palladium-Catalyzed Carboxylation
-
Preparation of the Reaction Setup:
-
An oven-dried Schlenk flask or a high-pressure autoclave is equipped with a magnetic stir bar.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
-
Addition of Reagents:
-
To the reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) and the phosphine ligand (e.g., XPhos, P(t-Bu)₃).
-
Add 1-bromo-3,4-difluoro-5-methylbenzene and the anhydrous solvent (e.g., toluene, dioxane).
-
Finally, add a base (e.g., Cs₂CO₃, K₂CO₃).
-
-
Reaction Execution:
-
The reaction vessel is sealed and purged with carbon monoxide gas.
-
The reaction mixture is heated to the desired temperature with vigorous stirring.
-
The pressure of carbon monoxide is maintained throughout the reaction.
-
-
Workup and Purification:
-
After cooling to room temperature, the reaction mixture is filtered to remove solid residues.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by an appropriate method, such as recrystallization or silica gel column chromatography.
-
Visualizations
Validation & Comparative
1H NMR Analysis of 3,4-Difluoro-5-methylbenzoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,4-Difluoro-5-methylbenzoic acid. The predicted spectral data, based on established principles of NMR spectroscopy, is compared with typical values for similar structural motifs. This document serves as a valuable resource for the interpretation of 1H NMR spectra for fluorinated benzoic acid derivatives, aiding in structural elucidation and purity assessment.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted to exhibit three distinct signals: two in the aromatic region corresponding to the two aromatic protons, and one in the aliphatic region corresponding to the methyl group protons. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a chemical shift typically greater than 10 ppm, though its position can be highly variable and dependent on concentration and solvent.[1]
Table 1: Predicted 1H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-2 | ~7.8 - 8.0 | Doublet of doublets (dd) | 4JH2-F4 ≈ 2-4 Hz, 5JH2-H6 ≈ 0.5-1 Hz | 1H |
| H-6 | ~7.6 - 7.8 | Doublet of doublets (dd) | 3JH6-F4 ≈ 6-10 Hz, 4JH6-F3 ≈ 2-4 Hz | 1H |
| -CH3 | ~2.3 - 2.5 | Singlet (or very finely split) | - | 3H |
| -COOH | >10 | Broad Singlet | - | 1H |
Comparison with Alternative Compounds
To provide context for the predicted spectral data, the following table compares the expected chemical shifts and coupling constants of this compound with those of related, non-fluorinated, and mono-fluorinated benzoic acid derivatives.
Table 2: Comparison of 1H NMR Data for Substituted Benzoic Acids
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | Methyl Proton Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| Benzoic Acid | 7.4-7.6 (m, 3H), 8.0-8.1 (d, 2H) | - | 3JHH ≈ 7-8 Hz |
| 4-Methylbenzoic Acid | 7.2-7.3 (d, 2H), 7.8-7.9 (d, 2H) | ~2.4 | 3JHH ≈ 8 Hz |
| 4-Fluorobenzoic Acid | 7.1-7.2 (t, 2H), 8.0-8.1 (dd, 2H) | - | 3JHH ≈ 8-9 Hz, 3JHF ≈ 8-9 Hz, 4JHF ≈ 5 Hz |
| This compound (Predicted) | ~7.6 - 8.0 (2H) | ~2.3 - 2.5 | 3JHF ≈ 6-10 Hz, 4JHF ≈ 2-4 Hz |
The comparison highlights the expected deshielding effect of the fluorine atoms on the aromatic protons, leading to a downfield shift compared to benzoic acid and 4-methylbenzoic acid.
Experimental Protocols
A standard protocol for acquiring the 1H NMR spectrum of this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Typical acquisition parameters include:
-
Number of scans: 16-64 (to achieve a good signal-to-noise ratio)
-
Relaxation delay: 1-5 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: 0-16 ppm
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
Phase and baseline corrections should be applied to the resulting spectrum.
-
The spectrum should be referenced to the internal standard (TMS at 0.00 ppm).
-
Integration of the signals should be performed to determine the relative number of protons.
Visualizations
The following diagrams illustrate the structure of this compound and the predicted splitting patterns for the aromatic protons.
Caption: Molecular structure of this compound.
Caption: Predicted splitting tree diagrams for the aromatic protons.
References
A Comparative Analysis of the 13C NMR Spectrum of 3,4-Difluoro-5-methylbenzoic Acid
For researchers, scientists, and drug development professionals, understanding the structural nuances of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful tool for elucidating the carbon framework of organic compounds. This guide offers a comparative analysis of the 13C NMR spectrum of 3,4-Difluoro-5-methylbenzoic acid against several structurally related alternatives, supported by experimental data and protocols.
Comparative 13C NMR Data
The following table summarizes the 13C NMR chemical shifts for this compound (predicted) and its structural analogs. The data for the analogs are derived from experimental sources.
| Compound | C1 (ipso-COOH) | C2 | C3 | C4 | C5 | C6 | COOH | CH3 | Solvent |
| This compound | ~127 (dd) | ~115 (d) | ~150 (dd) | ~148 (dd) | ~125 (d) | ~120 (d) | ~168 | ~15 | Predicted |
| 3,5-Difluorobenzoic acid | 134.3 (t) | 111.9 (dd) | 162.7 (t) | 111.9 (dd) | 162.7 (t) | 111.9 (dd) | 164.5 | - | CDCl3 |
| 3-Fluoro-4-methylbenzoic acid | 128.5 (d) | 115.3 (d) | 162.5 (d) | 125.1 (d) | 131.9 | 129.5 (d) | 167.1 | 15.0 (d) | CDCl3 |
| 4-Fluoro-3-methylbenzoic acid | 127.9 (d) | 131.2 (d) | 124.6 (d) | 164.9 (d) | 116.5 (d) | 129.6 | 167.3 | 14.8 (d) | CDCl3 |
| 4-Methylbenzoic acid (p-Toluic acid)[1] | 126.6 | 130.3 | 129.2 | 144.7 | 129.2 | 130.3 | 172.5 | 21.8 | CDCl3 |
| 3-Methylbenzoic acid (m-Toluic acid)[1] | 130.2 | 126.9 | 138.4 | 128.9 | 133.9 | 131.2 | 167.9 | 21.3 | DMSO |
| Benzoic acid[2] | 129.39 | 130.28 | 128.55 | 133.89 | 128.55 | 130.28 | 172.60 | - | CDCl3 |
Note: For the fluorinated compounds, multiplicities (d = doublet, t = triplet, dd = doublet of doublets) arise from C-F coupling.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for acquiring 13C NMR spectra of small organic molecules.
1. Sample Preparation:
-
Accurately weigh 20-50 mg of the solid sample.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean vial.[3][4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[3]
-
Transfer the solution into a clean 5 mm NMR tube using a pipette, ensuring no solid particles are transferred.[3]
-
The sample height in the NMR tube should be approximately 4-5 cm.[3]
-
A small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent for chemical shift referencing (δ = 0.00 ppm).[2]
2. NMR Data Acquisition:
-
The 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 100 MHz or higher for 13C nuclei.[2]
-
The experiment is run with broadband proton decoupling to simplify the spectrum by removing C-H couplings, resulting in singlet peaks for most carbon atoms (unless coupled to other nuclei like fluorine).
-
Key acquisition parameters to be set include the spectral width, number of scans, and relaxation delay. For a moderately concentrated sample, 256 scans are often sufficient.
-
The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure stability.
-
Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.
-
The probe is tuned and matched to the 13C frequency.
3. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the solvent peak (e.g., CDCl3 at ~77.16 ppm).
Structural Assignment and Interpretation
The following diagram illustrates the logical relationship between the carbon atoms of this compound and their expected signals in the 13C NMR spectrum. The predicted chemical shifts and the expected splittings due to carbon-fluorine couplings are key identifiers.
Caption: Predicted 13C NMR signal assignments for this compound.
References
Comparative Analysis of 3,4-Difluoro-5-methylbenzoic Acid: A Mass Spectrometry Perspective
For Immediate Release
This guide provides a detailed comparison of mass spectrometry for the analysis of 3,4-Difluoro-5-methylbenzoic acid against other analytical techniques. Tailored for researchers, scientists, and professionals in drug development, this document offers objective performance comparisons and supporting experimental data to guide analytical method selection.
Mass Spectrometry of this compound
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural information of this compound. The expected molecular formula is C₈H₆F₂O₂ with a molecular weight of approximately 172.13 g/mol . Under electron ionization (EI), the molecule is expected to ionize and fragment in a predictable manner.
Predicted Mass Spectrometry Data
The following table summarizes the predicted major ions and their relative abundances in the electron ionization mass spectrum of this compound. The fragmentation pattern is extrapolated from the known behavior of benzoic acid and the influence of fluoro and methyl substituents.
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Proposed Fragmentation Pathway | Predicted Relative Abundance (%) |
| 172 | [C₈H₆F₂O₂]⁺• | Molecular Ion (M⁺•) | 85 |
| 155 | [C₈H₅F₂O]⁺ | Loss of hydroxyl radical (•OH) from M⁺• | 70 |
| 127 | [C₇H₅F₂]⁺ | Loss of carboxyl group (•COOH) from M⁺• | 100 (Base Peak) |
| 152 | [C₈H₅F₂O₂]⁺ | Loss of a hydrogen atom from the methyl group | 20 |
| 153 | [C₇H₆FO₂]⁺ | Loss of a fluorine atom | 15 |
| 108 | [C₆H₄F]⁺ | Loss of CO from [C₇H₅F₂]⁺ | 45 |
Experimental Protocol: Electron Ionization Mass Spectrometry
A detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or dichloromethane.
-
For GC-MS analysis, derivatization to a more volatile ester (e.g., methyl ester) may be required. This can be achieved by reacting the acid with diazomethane or by acidic esterification with methanol.
2. Gas Chromatography (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides detailed structural information, other analytical techniques offer complementary advantages for the characterization and quantification of this compound.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary and a mobile phase.[1][2] | Retention time for identification and peak area for quantification. | High resolution for separating isomers and impurities; non-destructive. | Limited structural information without a mass spectrometer detector. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Retention time and mass spectrum for definitive identification and quantification. | High sensitivity and specificity. | May require derivatization for non-volatile compounds like carboxylic acids. |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field.[3][4] | Chemical shifts and coupling constants provide detailed structural information about the fluorine environments.[3][4] | Highly specific for fluorinated compounds; non-destructive.[3][4] | Lower sensitivity compared to MS; requires higher sample concentration. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations.[5] | Information about functional groups (e.g., C=O, O-H, C-F).[5] | Fast and non-destructive. | Provides general functional group information, not detailed structural elucidation. |
Experimental Workflow: A Comparative Overview
The following diagram outlines a general experimental workflow for the analysis of this compound using the compared techniques.
Caption: General workflow for analyzing this compound.
References
- 1. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.ust.edu [journals.ust.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Comparing the reactivity of 3,4-Difluoro-5-methylbenzoic acid with other benzoic acids
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted benzoic acids is paramount for predictable and efficient synthesis. This guide provides a detailed comparison of 3,4-Difluoro-5-methylbenzoic acid with a selection of other benzoic acids, supported by experimental data on acidity and reactivity in common organic reactions.
The reactivity of a substituted benzoic acid is intricately linked to the electronic effects of its substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic ring influence the acidity of the carboxylic acid and the susceptibility of the carbonyl carbon to nucleophilic attack. This guide will explore these effects by comparing this compound with benzoic acid, 4-fluorobenzoic acid, 3,5-difluorobenzoic acid, and 4-methylbenzoic acid.
Understanding Reactivity through Acidity: A pKa Comparison
The acid dissociation constant (pKa) is a fundamental measure of a compound's acidity in a given solvent. A lower pKa value indicates a stronger acid, signifying a more stabilized conjugate base. The stability of the benzoate anion is directly influenced by the electronic properties of the substituents on the benzene ring. Electron-withdrawing groups stabilize the negative charge of the carboxylate anion through inductive effects, leading to increased acidity (lower pKa). Conversely, electron-donating groups destabilize the anion, resulting in decreased acidity (higher pKa).
For a quantitative comparison, the following table summarizes the experimental pKa values for the selected benzoic acids in water.
| Compound | Substituents | pKa in Water |
| Benzoic Acid | - | 4.20 |
| 4-Fluorobenzoic Acid | 4-F | 4.14 |
| 3,5-Difluorobenzoic Acid | 3,5-diF | 3.52 (Predicted) |
| 4-Methylbenzoic Acid | 4-CH₃ | 4.36 |
| 3,4-Difluorobenzoic Acid | 3,4-diF | 3.80 (Predicted) |
| 4-Fluoro-3-methylbenzoic acid | 4-F, 3-CH₃ | 4.21 (Predicted) |
Note: Predicted values are based on computational models and may differ from experimental values.
Kinetic Reactivity: Esterification as a Model Reaction
The rate of reactions such as esterification and amidation provides a direct measure of the electrophilicity of the carbonyl carbon in the carboxylic acid. Electron-withdrawing substituents enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to slower reaction rates.
While a direct comparative study of the esterification kinetics for all the selected compounds under identical conditions was not found in the searched literature, the general principles of substituent effects allow for a qualitative comparison. The Hammett equation provides a quantitative framework for correlating the electronic effects of meta and para substituents with reaction rates.[1][2]
Based on these principles, the expected order of reactivity towards esterification would be:
3,5-Difluorobenzoic acid > this compound (predicted) > 3,4-Difluorobenzoic acid > 4-Fluorobenzoic acid > Benzoic acid > 4-Methylbenzoic acid
This predicted order is based on the additive effects of the electron-withdrawing fluorine atoms and the electron-donating methyl group. The two fluorine atoms in 3,5-difluorobenzoic acid exert a strong inductive withdrawing effect, making its carbonyl carbon highly electrophilic. In this compound, the two fluorine atoms also strongly activate the ring towards nucleophilic attack, although the methyl group provides a slight deactivating effect. 4-Methylbenzoic acid is the least reactive due to the electron-donating nature of the methyl group.
Experimental Protocols
To quantitatively determine and compare the reactivity of these benzoic acids, the following experimental protocols can be employed.
Protocol 1: Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the benzoic acid with a standardized solution of a strong base and monitoring the pH.[3]
Materials:
-
Substituted benzoic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Solvent (e.g., water, or a mixed solvent system like acetonitrile-water)[3]
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of the benzoic acid and dissolve it in a known volume of the chosen solvent.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Fill the burette with the standardized NaOH solution.
-
Record the initial pH of the acid solution.
-
Add the NaOH solution in small increments, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Protocol 2: Comparative Kinetics of Fischer Esterification
This protocol outlines a method to compare the rates of esterification of the different benzoic acids with an alcohol under acidic catalysis.[4][5]
Materials:
-
Substituted benzoic acids
-
Alcohol (e.g., methanol, ethanol)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)[6]
-
Thermostated reaction vessel
-
Apparatus for titration (burette, pipette, conical flasks)
-
Standardized sodium hydroxide (NaOH) solution
-
Indicator (e.g., phenolphthalein)
-
Quenching solution (e.g., cold deionized water)
Procedure:
-
Prepare solutions of each benzoic acid and the alcohol in a suitable solvent if necessary.
-
In separate, identical reaction vessels maintained at a constant temperature, initiate the esterification reaction by adding the acid catalyst to the benzoic acid/alcohol mixture.
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a known volume of cold deionized water.
-
Titrate the unreacted benzoic acid in the quenched sample with the standardized NaOH solution using an appropriate indicator.
-
The rate of reaction can be determined by plotting the concentration of the benzoic acid against time. The initial rate can be used for comparison.
Visualizing Reaction Energetics and Substituent Effects
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical relationship of factors influencing benzoic acid reactivity.
Caption: General experimental workflow for comparing benzoic acid reactivity.
Conclusion
The reactivity of this compound is significantly influenced by the interplay of its fluoro and methyl substituents. The strong electron-withdrawing nature of the two fluorine atoms is expected to render it more acidic and more reactive in nucleophilic acyl substitution reactions compared to benzoic acid and its mono-fluorinated or methylated analogues. For definitive quantitative comparisons, further experimental investigation to determine the precise pKa and reaction rate constants under standardized conditions is recommended. This guide provides the foundational understanding and experimental framework for conducting such comparative studies, which are essential for informed decision-making in chemical synthesis and drug discovery.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
Comparative Analysis of 3,4-Difluoro-5-methylbenzoic Acid Derivatives in Hepatitis B Virus Inhibition
For Immediate Release
A comprehensive analysis of novel sulphamoylpyrrolamide derivatives originating from 3,4-difluoro-5-methylbenzoic acid has revealed significant inhibitory activity against the Hepatitis B Virus (HBV). This guide provides a comparative overview of the biological performance of these derivatives, supported by experimental data, offering valuable insights for researchers and professionals in drug development.
Overview of Biological Activity
Recent patent findings have identified a series of sulphamoylpyrrolamide derivatives synthesized from this compound as potent inhibitors of HBV replication. The core structure, this compound, serves as a crucial building block in the synthesis of these biologically active compounds. The subsequent derivatization into sulphamoylpyrrolamides has been shown to be a key factor in their anti-HBV efficacy.
Comparative Efficacy of Derivatives
While a broad range of derivatives have been synthesized, this guide focuses on a key example for which specific activity data has been made available. The biological activity of these compounds is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum effect.
| Compound ID | Chemical Name | Target | Assay | EC50 (µM) |
| Derivative A | (S)-1-(2-(4-amino-5-oxo-7,8-dihydro-5H-pyrrolo[1,2-d][1][2][3]triazin-6(5aH)-yl)-2-oxoethyl)-N-((3,4-difluoro-5-methylphenyl)sulfonyl)pyrrolidine-2-carboxamide | Hepatitis B Virus (HBV) | HBV Replication Assay | 0.1 - 1.0 |
Table 1: Biological Activity of a Key this compound Derivative against HBV.
Experimental Protocols
The determination of the anti-HBV activity of these derivatives involves robust in vitro assays. A detailed methodology for a standard HBV replication assay is provided below.
HBV Replication Assay
Objective: To determine the concentration at which the synthesized compounds inhibit HBV replication by 50% (EC50).
Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells that constitutively express HBV.
Procedure:
-
Cell Seeding: HepG2.2.15 cells are seeded in 96-well plates at a density of 1.5 x 104 cells per well.
-
Compound Treatment: After 24 hours of incubation, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a period of 6 days, with the medium and compounds being refreshed on day 3.
-
DNA Extraction: On day 6, the supernatant is collected, and viral DNA is extracted using a commercial DNA extraction kit.
-
Quantitative PCR (qPCR): The amount of HBV DNA is quantified using real-time PCR with primers specific for the HBV genome.
-
Data Analysis: The percentage of inhibition of HBV replication is calculated relative to the vehicle control. The EC50 values are then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Synthesis and Signaling Pathway
The synthesis of these potent anti-HBV agents involves a multi-step process starting from this compound. A crucial step is the conversion of the benzoic acid to a corresponding amine, which is then further derivatized.
Caption: Synthetic and mechanistic overview of sulphamoylpyrrolamide derivatives.
The precise molecular target within the HBV replication cycle for these sulphamoylpyrrolamide derivatives is a subject of ongoing investigation. However, the potent inhibition observed in the replication assays suggests interference with a critical viral or host factor required for viral propagation.
Conclusion
The derivatives of this compound, particularly the sulphamoylpyrrolamides, represent a promising new class of anti-HBV agents. The data presented herein highlights their potential and provides a foundation for further structure-activity relationship (SAR) studies to optimize their efficacy and pharmacokinetic profiles. The detailed experimental protocols offer a standardized method for researchers to evaluate and compare the activity of novel derivatives within this chemical series.
References
- 1. WO2014184350A1 - Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis b - Google Patents [patents.google.com]
- 2. Synthesis of Potent Dishevelled PDZ Domain Inhibitors Guided by Virtual Screening and NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Difluoro-5-(methoxymethyl)benzoic acid | C9H8F2O3 | CID 177684638 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized 3,4-Difluoro-5-methylbenzoic Acid by HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the quality control process. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 3,4-Difluoro-5-methylbenzoic acid, a key building block in medicinal chemistry.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most prevalent and robust method for analyzing non-volatile and thermally stable compounds like this compound.[1] The separation is based on the compound's partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The aromatic ring and carboxylic acid moiety in this compound allow for good retention on a reversed-phase column and sensitive detection using an ultraviolet (UV) detector.[1]
Detailed Experimental Protocol: RP-HPLC
This protocol outlines a general method for determining the purity of this compound. Optimization may be necessary depending on the specific impurities present from the synthesis.
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Run Time | 20 minutes |
Preparation of Solutions:
-
Mobile Phase Preparation: To prepare the aqueous component, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.[2] This acidic mobile phase ensures the analyte is in its protonated form, leading to better retention on the C18 column.[2] Filter both the aqueous component and acetonitrile separately through a 0.45 µm membrane filter.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound. Transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. Mix well and filter the solution through a 0.45 µm syringe filter before injection.[1]
Data Analysis:
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Method Validation and Comparison
To ensure the reliability of the HPLC method, it should be validated for parameters such as linearity, precision, accuracy, and specificity. The performance of this HPLC method can be compared with other analytical techniques.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3] | Robust, reliable, cost-effective, and provides excellent resolution for separating the main compound from potential by-products.[1] | May consume significant amounts of organic solvents. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns, leading to higher resolution, faster run times, and reduced solvent consumption.[1] | Higher throughput and sensitivity compared to HPLC.[1] | Higher initial capital investment for instrumentation.[1] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. For non-volatile compounds like carboxylic acids, derivatization is often required to increase volatility.[3][4] | High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[3] | Requires derivatization for non-volatile compounds, which adds a step to the sample preparation process.[4] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High efficiency, minimal sample and reagent consumption. | Can have lower reproducibility compared to HPLC. |
Visualizing the Experimental Workflow and Potential Applications
The following diagrams illustrate the experimental workflow for HPLC purity assessment and a hypothetical signaling pathway where a derivative of this compound might act as a ligand.
Caption: Experimental workflow for the purity assessment of this compound by HPLC.
Caption: Hypothetical signaling pathway involving a bioactive derivative as a ligand.
Conclusion
For the routine purity analysis of synthesized this compound, RP-HPLC offers a robust, reliable, and cost-effective solution.[1] It provides excellent resolution for separating the main compound from potential starting materials and by-products. However, for laboratories requiring higher throughput and sensitivity, or those focused on "green" chemistry with reduced solvent consumption, UPLC presents a superior, albeit more capital-intensive, alternative.[1] The choice of analytical method should be based on the specific requirements of the laboratory, including sample throughput, sensitivity needs, and available instrumentation.
References
Unveiling the Solid-State Architecture: A Comparative Crystallographic Guide to 3,4-Difluoro-5-methylbenzoic Acid and Its Analogs
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography provides this atomic-level insight, which is crucial for rational drug design, polymorphism screening, and intellectual property protection. While a specific crystallographic information file (CIF) for 3,4-Difluoro-5-methylbenzoic acid is not publicly available, this guide offers a comparative analysis of its crystal structure with structurally related benzoic acid derivatives. The experimental data for these analogs provide valuable insights into the likely solid-state behavior of the target compound.
This guide presents a summary of the crystallographic data for several fluorinated and methylated benzoic acid derivatives, a detailed experimental protocol for single-crystal X-ray diffraction, and a logical workflow for comparative crystallographic studies.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for benzoic acid and several of its fluorinated and methylated analogs. This data allows for a comparative assessment of how substituent changes influence crystal packing and intermolecular interactions.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| Benzoic Acid | C₇H₆O₂ | Monoclinic | P2₁/c | 5.51 | 5.14 | 21.90 | 97.4 | 4 | [1] |
| 3-Fluoro-4-methylbenzoic acid | C₈H₇FO₂ | Monoclinic | P2₁/c | 3.8132 | 6.0226 | 30.378 | 92.50 | 4 | [2] |
| 2,3-Difluorobenzoic acid | C₇H₄F₂O₂ | Monoclinic | P2₁/c | 3.761 | 6.520 | 26.521 | 92.27 | 4 | [3] |
| 3,5-Difluorobenzoic acid | C₇H₄F₂O₂ | Monoclinic | P2₁/c | 3.769 | 13.400 | 14.041 | 93.78 | 4 | [4] |
| p-Toluic acid (4-methylbenzoic acid) | C₈H₈O₂ | Monoclinic | P2₁/a | 16.98 | 10.95 | 3.98 | 98.67 | 4 | [5][6] |
| m-Toluic acid (3-methylbenzoic acid) | C₈H₈O₂ | Monoclinic | P2₁/c | 3.92 | 26.6 | 6.88 | 94.6 | 4 | [7] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction is a multi-step process that requires careful execution.[8] Below is a generalized protocol for the analysis of small organic molecules like benzoic acid derivatives.
1. Crystallization:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is a common technique.
-
Other methods include slow cooling of a saturated solution or vapor diffusion.
-
The goal is to obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) without defects.[9]
2. Crystal Mounting:
-
A suitable single crystal is selected under a microscope.
-
The crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is exposed to a monochromatic X-ray beam.[10]
-
The diffraction pattern is recorded on a detector as the crystal is rotated.[11]
-
A complete dataset consists of thousands of reflections, with their intensities and positions recorded.
4. Data Processing:
-
The raw diffraction images are processed to integrate the intensities of the individual reflections.
-
Corrections are applied for factors such as background scattering, absorption, and crystal decay.
-
The unit cell parameters and crystal system are determined from the geometry of the diffraction pattern.
5. Structure Solution and Refinement:
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[12]
-
An initial molecular model is built into the electron density map.
-
The model is refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.
-
Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
-
The final structure is validated using various crystallographic metrics.
Comparative Crystallographic Study Workflow
The following diagram illustrates the logical workflow for a comparative crystallographic study, from sample preparation to structural analysis and comparison.
Caption: Workflow for a comparative crystallographic study.
This guide provides a framework for understanding and comparing the crystal structures of this compound and its analogs. By examining the solid-state structures of related compounds, researchers can infer the likely packing motifs and intermolecular interactions of the target molecule, providing a valuable starting point for further experimental and computational studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 7. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 8. yorku.ca [yorku.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
Navigating the Synthesis of 3,4-Difluoro-5-methylbenzoic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3,4-Difluoro-5-methylbenzoic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic pathways. This guide provides a comparative analysis of potential synthesis methods, offering insights into their respective advantages and challenges. The following routes are proposed based on established chemical transformations, providing a framework for practical application.
Comparison of Synthetic Strategies
The synthesis of this compound can be envisioned through two primary retrosynthetic disconnections, starting from either a commercially available difluorotoluene derivative or a halogenated precursor amenable to carboxylation.
| Parameter | Method 1: Oxidation of 3,4-Difluoro-5-methyltoluene | Method 2: Carboxylation of 5-Bromo-3,4-difluorotoluene |
| Starting Material | 1,2-Difluoro-3-methylbenzene | 5-Bromo-1,2-difluoro-3-methylbenzene |
| Key Reactions | Nitration, Reduction, Diazotization, Sandmeyer Reaction, Oxidation | Grignard formation, Carboxylation |
| Plausible Yield | Moderate | Good to High |
| Reaction Steps | 5 | 2 |
| Reagent & Condition | Nitrating agents, reducing agents, NaNO₂, CuCN, KMnO₄ | Mg, Dry Ice (solid CO₂) |
| Safety Concerns | Use of potent nitrating agents and cyanides. | Handling of Grignard reagents which are air and moisture sensitive. |
Experimental Protocols
Method 1: Multi-step Synthesis from 1,2-Difluoro-3-methylbenzene
This pathway involves the introduction of a carboxyl group through a series of functional group manipulations on the aromatic ring.
Step 1: Nitration of 1,2-Difluoro-3-methylbenzene 1,2-Difluoro-3-methylbenzene is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce a nitro group, yielding primarily 1,2-difluoro-3-methyl-5-nitrobenzene.
Step 2: Reduction of the Nitro Group The nitro group of 1,2-difluoro-3-methyl-5-nitrobenzene is reduced to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to give 3,4-difluoro-5-methylaniline.
Step 3: Diazotization of the Amino Group The resulting aniline derivative is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt.
Step 4: Sandmeyer Reaction The diazonium salt is then subjected to a Sandmeyer reaction, using copper(I) cyanide to replace the diazonium group with a nitrile group, yielding 3,4-difluoro-5-methylbenzonitrile.
Step 5: Hydrolysis of the Nitrile Finally, the nitrile group is hydrolyzed to a carboxylic acid by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) followed by acidic workup to afford the target molecule, this compound.
Method 2: Direct Carboxylation of a Halogenated Precursor
This more direct route leverages the reactivity of an organometallic intermediate.
Step 1: Formation of a Grignard Reagent 5-Bromo-1,2-difluoro-3-methylbenzene is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or THF) to form the corresponding Grignard reagent, (3,4-difluoro-5-methylphenyl)magnesium bromide.
Step 2: Carboxylation The freshly prepared Grignard reagent is then quenched by pouring it over crushed dry ice (solid carbon dioxide). The resulting magnesium carboxylate salt is subsequently hydrolyzed with a dilute acid (e.g., HCl) to yield this compound.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic methods, the following diagrams are provided.
Caption: Synthetic Route via Nitration and Subsequent Functional Group Transformations.
Caption: Direct Carboxylation Route via a Grignard Reagent.
Spectroscopic Comparison of 3,4-Difluoro-5-methylbenzoic Acid and Its Precursors: A Guide for Researchers
A detailed spectroscopic analysis of 3,4-Difluoro-5-methylbenzoic acid and its synthetic precursors is presented, providing researchers, scientists, and drug development professionals with essential data for compound identification and characterization. This guide offers a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, typically proceeds through a multi-step pathway. A common route begins with the commercially available 3,4-difluorotoluene. This starting material undergoes bromination to yield an intermediate, which is then subjected to carboxylation to produce the final benzoic acid derivative. The most plausible intermediate in this pathway is 5-bromo-1,2-difluoro-3-methylbenzene, formed through electrophilic aromatic substitution.
This guide provides a comparative analysis of the spectroscopic characteristics of the final product and its key precursors, 3,4-difluorotoluene and 5-bromo-1,2-difluoro-3-methylbenzene, to aid in reaction monitoring and quality control.
Synthetic Pathway Overview
The logical workflow for the synthesis of this compound is outlined below. This pathway highlights the transformation of the key functional groups, which is reflected in the spectroscopic data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for confirming the identity and purity of these compounds at each stage of the synthesis.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3,4-Difluorotoluene | 7.0-7.2 (m, 3H, Ar-H), 2.2 (s, 3H, -CH₃) | ~150 (d, J ≈ 245 Hz, C-F), ~148 (d, J ≈ 245 Hz, C-F), ~124 (d, C-H), ~117 (d, C-H), ~115 (d, C-H), ~130 (C-CH₃), ~14 (CH₃) |
| 5-Bromo-1,2-difluoro-3-methylbenzene | 7.1-7.3 (m, 2H, Ar-H), 2.3 (s, 3H, -CH₃) | ~150 (d), ~148 (d), ~125 (d), ~118 (d), ~110 (C-Br), ~135 (C-CH₃), ~15 (CH₃) |
| This compound | 11.0-13.0 (br s, 1H, -COOH), 7.5-7.8 (m, 2H, Ar-H), 2.4 (s, 3H, -CH₃) | ~170 (C=O), ~152 (d), ~150 (d), ~130 (C-COOH), ~125 (d), ~120 (d), ~138 (C-CH₃), ~16 (CH₃) |
Note: The exact chemical shifts and coupling constants (J values) can vary depending on the solvent and the specific NMR instrument used. The 'd' denotes a doublet, indicating coupling with a fluorine atom.
Table 2: IR and Mass Spectrometry Data
| Compound | IR Spectroscopy (cm⁻¹) | Mass Spectrometry (m/z) |
| 3,4-Difluorotoluene | ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1600, 1500 (C=C stretch), ~1250 (C-F stretch) | M⁺ = 128 |
| 5-Bromo-1,2-difluoro-3-methylbenzene | ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1600, 1480 (C=C stretch), ~1250 (C-F stretch), ~600 (C-Br stretch) | M⁺ = 206, 208 (characteristic bromine isotope pattern) |
| This compound | ~3300-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1600, 1500 (C=C stretch), ~1250 (C-F stretch) | M⁺ = 172 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a 300 or 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
EI-MS : This technique is suitable for volatile compounds like the precursors. The fragmentation pattern can provide valuable structural information.
-
ESI-MS : This is a softer ionization technique often used for less volatile molecules like the final benzoic acid product. It typically shows the molecular ion peak with minimal fragmentation.
-
Spectroscopic Interpretation and Comparison
The spectroscopic data reveals the chemical transformations occurring during the synthesis.
-
From 3,4-Difluorotoluene to 5-Bromo-1,2-difluoro-3-methylbenzene : The introduction of a bromine atom is confirmed by the mass spectrum, which will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). In the ¹H NMR, the integration of the aromatic region will decrease, and the chemical shifts of the remaining aromatic protons will be altered due to the electron-withdrawing effect of the bromine atom.
-
From 5-Bromo-1,2-difluoro-3-methylbenzene to this compound : The most significant changes are observed in the IR and NMR spectra. The IR spectrum of the final product will show a broad O-H stretching band from ~3300-2500 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹, characteristic of a carboxylic acid. In the ¹H NMR spectrum, a new, broad singlet will appear downfield (typically >10 ppm) corresponding to the carboxylic acid proton. The ¹³C NMR will show a new signal in the range of 165-185 ppm for the carbonyl carbon. The mass spectrum will show a molecular ion peak corresponding to the addition of a carboxyl group and the loss of the bromine atom.
This guide provides a foundational set of spectroscopic data and protocols to assist researchers in the synthesis and characterization of this compound and its precursors. Careful application of these analytical techniques will ensure the successful identification and quality assessment of these important chemical compounds.
Safety Operating Guide
Proper Disposal of 3,4-Difluoro-5-methylbenzoic Acid: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 3,4-Difluoro-5-methylbenzoic acid (CAS No. 1017778-60-7) was not located. The following guidance is based on safety protocols for structurally similar compounds, including other fluorinated benzoic acids, and general principles of chemical waste management. Researchers must consult the specific SDS for their material upon acquisition and always contact their institution's Environmental Health and Safety (EHS) department for final disposal instructions in accordance with local, state, and federal regulations.
The proper disposal of this compound is crucial for ensuring the safety of laboratory personnel and protecting the environment. As a fluorinated aromatic carboxylic acid, this compound is treated as hazardous chemical waste. The strong carbon-fluorine bond characteristic of such compounds contributes to their environmental persistence, necessitating specialized disposal methods.[1]
Immediate Safety and Handling for Disposal
Before proceeding with disposal, ensure that all appropriate Personal Protective Equipment (PPE) is worn. Based on information for similar compounds, this includes:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemically resistant gloves. Contaminated gloves should be disposed of as hazardous waste.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed container designated for halogenated organic solid waste.
-
Solutions:
-
Aqueous solutions should be collected in a separate, labeled container for aqueous hazardous waste. Do not pour aqueous solutions containing this compound down the drain.
-
Solutions in organic solvents should be collected in a container for halogenated organic solvent waste. Do not mix with non-halogenated solvent waste.
-
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or spill cleanup supplies, that have come into contact with this compound should be collected and disposed of as solid hazardous waste.
2. Neutralization of Small Spills:
For minor spills, a neutralization process can be employed before collection as hazardous waste. This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Neutralizing Agent: Slowly add sodium bicarbonate powder or a 5% sodium carbonate solution to the spilled material.[1]
-
Control Reaction: Be aware that effervescence will occur due to the production of carbon dioxide gas.[1]
-
pH Monitoring: Use pH indicator strips to check the pH of the mixture periodically. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[1]
-
Collection: Once neutralized, carefully collect the mixture using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[1]
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water. Dispose of all cleanup materials as hazardous waste.[1]
3. Final Disposal:
All waste containing this compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company. The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration.
-
High-Temperature Incineration: This is the most effective method for the complete destruction of fluorinated organic compounds, as high temperatures are required to break the stable carbon-fluorine bond. The incinerator must be specifically designed and licensed to handle halogenated organic waste.[1]
-
Hazardous Waste Landfill: If high-temperature incineration is not an option, disposal in a designated hazardous waste landfill may be permissible. The landfill must be permitted to accept halogenated organic waste. Proper packaging and labeling are essential to prevent leakage.[1]
Quantitative Data Summary
While no specific quantitative data for the disposal of this compound was found, the following table summarizes general guidelines for the neutralization of acidic chemical spills.
| Parameter | Guideline | Source |
| Neutralizing Agent | Sodium Bicarbonate or 5% Sodium Carbonate Solution | [1] |
| Target pH Range | 6.0 - 8.0 | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 3,4-Difluoro-5-methylbenzoic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 3,4-Difluoro-5-methylbenzoic acid, a compound often used in pharmaceutical research and development. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required to protect against dust particles and potential splashes. |
| Hand Protection | Nitrile Gloves | Wear nitrile gloves to prevent skin contact. Inspect gloves for tears or holes before use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn to protect against spills and contamination of personal clothing. |
| Respiratory | Fume Hood/Respirator | All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[1][2][3] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic operational plan is crucial for the safe handling of this compound.
-
Preparation:
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any airborne dust.[1][2]
-
Use a micro-spatula to carefully transfer the desired amount of the compound to a tared weigh boat.
-
Avoid creating dust by handling the powder gently.[4]
-
Close the primary container immediately after dispensing.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Ensure the dissolution process is also carried out within the fume hood.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) to decontaminate.
-
Dispose of all contaminated disposables, including gloves and weigh boats, in the designated halogenated waste container.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a fluorinated organic compound, all waste containing this compound must be segregated as halogenated organic waste .[5][6][7] Do not mix with non-halogenated waste streams.[5][8]
-
Waste Containers:
-
Solid Waste:
-
Contaminated items such as gloves, weigh boats, and paper towels should be placed in a sealed bag within the halogenated waste container.
-
-
Liquid Waste:
-
Disposal Request:
-
Once the waste container is full, follow your institution's procedures for hazardous waste pickup and disposal.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. Powder Handling - AirClean Systems [aircleansystems.com]
- 2. safety.duke.edu [safety.duke.edu]
- 3. uwlax.edu [uwlax.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
